(Rac)-Monepantel sulfone-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H13F6N3O4S |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |
InChIキー |
JTMLMJOBCBXFES-JIZANVDTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
正規SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to (Rac)-Monepantel sulfone-d5
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Monepantel sulfone-d5 is the deuterium-labeled, racemic form of Monepantel sulfone. Monepantel itself is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, the first new class of sheep anthelmintics introduced in over 25 years. This stable isotope-labeled compound serves as a critical analytical tool, primarily utilized as an internal standard for the precise quantification of Monepantel and its primary, active metabolite, Monepantel sulfone, in complex biological matrices during pharmacokinetic, metabolism, and residue analysis studies.[1][2][]
The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays without significantly altering its chemical properties.[2][4] This guide provides an in-depth overview of its chemical properties, mechanism of action, metabolism, and application in experimental research.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1] It is stable under recommended storage conditions, though it is incompatible with strong acids, alkalis, and oxidizing agents.[5] For research purposes, it is intended for use by qualified personnel in appropriately equipped facilities.[5]
| Property | Value |
| Chemical Name | N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)sulfonyl)benzamide |
| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S |
| Molecular Weight | 510.42 g/mol |
| CAS Number | 2747918-68-7 |
| Appearance | Solid, White to off-white |
| Purity | ≥99.7% |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |
| Elemental Analysis | Theoretical: C (47.06%), H (1.58%), N (8.23%) Actual: C (47.10%), H (2.55%), N (8.19%) |
Data sourced from references:[1][2][4][5][6]
Mechanism of Action of Parent Compound (Monepantel)
Monepantel exerts its anthelmintic effect through a mechanism unique among existing dewormers. It acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting the DEG-3 subfamily of nAChR subunits.[1][7][8] This receptor class is absent in mammals, which contributes to the compound's favorable safety profile.[8]
The binding of Monepantel to these receptors leads to the opening of the ion channel, resulting in spastic paralysis and subsequent death of the parasitic nematode.[7][8] Notably, the anthelmintic activity is almost exclusively attributed to the (S)-enantiomer (Monepantel), with the (R)-enantiomer being virtually inactive.[7] This specificity makes Monepantel effective against nematode populations that have developed resistance to other anthelmintic classes like benzimidazoles, macrocyclic lactones, and levamisole.
Metabolism and Pharmacokinetics
Following oral administration in livestock, Monepantel is rapidly absorbed and extensively metabolized. The primary metabolic pathway is the oxidation of the thioether group to form Monepantel sulfone .[8] This sulfone metabolite is not only the major component found in plasma and tissues but is also pharmacologically active, exhibiting a similar anthelmintic potency to the parent compound.[8]
Monepantel sulfone persists in the body for a significantly longer duration and at higher concentrations than Monepantel.[8] In sheep, the highest residue concentrations of Monepantel sulfone are found in fat and liver, making them key target tissues for residue monitoring.[9]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for bioanalytical method development, validation, and sample analysis.[1][2] Its use is crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and precision of quantitative results.
Analytical Methodologies
Validated methods for the quantification of Monepantel sulfone in animal tissues have been established, primarily utilizing high-performance liquid chromatography (HPLC).
| Method | Detection | Limit of Quantification (LOQ) | Application |
| HPLC | UV | 0.05 µg/kg | Quantification in tissue extracts |
| HPLC | LSC | Not Specified | Profiling in tissue, blood, and excreta |
| LC-MS/MS (Implied) | MS/MS | ~3 ng/mL (for blood) | Pharmacokinetic and residue analysis |
Data sourced from references:[10]
Sample Preparation: Tissue Extraction Protocol
A standard protocol for the extraction of Monepantel sulfone from edible sheep tissues is as follows:
-
A 1-gram sample of ground tissue (liver, kidney, muscle, or fat) is homogenized.
-
The internal standard, this compound, is added to the homogenate.
-
The sample is extracted with 9 mL of acetonitrile (B52724) at room temperature.
-
Following extraction, the mixture is centrifuged, and the supernatant is collected for analysis.
-
Further cleanup steps, such as solid-phase extraction (SPE), may be employed before injection into the HPLC or LC-MS/MS system.
Protocol adapted from reference:[10]
Experimental Workflow: Pharmacokinetic Study
This compound is essential for pharmacokinetic (PK) studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Monepantel.
Associated Signaling Pathway (Secondary Activity)
Beyond its anthelmintic properties, research has indicated that Monepantel can induce autophagy in human ovarian cancer cells.[1] This activity is mediated through the disruption of the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, Monepantel inhibits the phosphorylation of mTOR at Ser2448, which subsequently prevents the phosphorylation of its downstream effector, p70S6 kinase (p70S6K).[1] The inhibition of this critical cell growth and proliferation pathway leads to the induction of autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]
- 4. biosotop.com [biosotop.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Rac-Monepantel | Research Compound | RUO Supplier [benchchem.com]
- 8. Monepantel - Wikipedia [en.wikipedia.org]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
(Rac)-Monepantel Sulfone-d5: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth guide to the chemical structure, properties, and known experimental methodologies related to (Rac)-Monepantel sulfone-d5. This deuterated analog of Monepantel sulfone serves as a crucial internal standard for analytical and research applications.
Core Chemical Identity
This compound is the deuterium-labeled form of (Rac)-Monepantel sulfone. Monepantel itself is an anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. The sulfone metabolite is a significant product of in vivo metabolism.[1][2] The deuterated version is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[3]
Chemical Structure
The chemical structure of this compound is presented below.
Physicochemical Properties
A summary of the key chemical identifiers and physical properties for this compound is provided in the table below. It is important to note that specific experimental data for properties such as melting point, boiling point, and solubility of the deuterated compound are largely unavailable in the public domain. For reference, the melting point of the non-deuterated parent compound, Monepantel, is provided.
| Property | Value | Source |
| CAS Number | 2747918-68-7 | [3] |
| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S | [3][4][5] |
| Molecular Weight | 510.42 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Solubility | Not available | [6] |
| Monepantel Melting Point | 125 °C (polymorphic form A); 142-149 °C (polymorphic form B) | [7] |
Mechanism of Action: Insights from the Parent Compound
The mechanism of action for this compound is inferred from its parent compound, Monepantel. Monepantel is a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically targeting the MPTL-1 receptor in parasites like Haemonchus contortus.[1][8][9] This interaction leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in paralysis and eventual expulsion of the nematode from the host.[9]
In addition to its anthelmintic properties, Monepantel has been investigated for its potential as an anticancer agent. Studies have shown that Monepantel can inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[10][11][12][13] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Monepantel's inhibition of mTOR leads to the suppression of downstream effectors like p70S6K and 4EBP1, ultimately inducing autophagy in cancer cells.[10][12][13]
The following diagram illustrates the proposed mechanism of Monepantel's action on the mTOR signaling pathway.
References
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rac-Monepantel Sulfone-d5 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 5. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. sciquest.org.nz [sciquest.org.nz]
- 10. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Monepantel Sulfone-d5: A Technical Guide for Researchers
CAS Number: 2747918-68-7
This technical guide provides an in-depth overview of (Rac)-Monepantel sulfone-d5, a deuterated analog of Monepantel sulfone. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations to support advanced research and analytical applications.
Introduction
This compound is the deuterium-labeled form of (Rac)-Monepantel sulfone, the major and pharmacologically active metabolite of the anthelmintic drug Monepantel. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative bioanalytical studies involving Monepantel and its metabolites. Its use in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures accuracy and precision in determining drug concentrations in complex biological matrices.
Monepantel itself is a member of the amino-acetonitrile derivative (AAD) class of anthelmintics. It exerts its effect by targeting a unique nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, leading to paralysis and expulsion of the parasite. Understanding the pharmacokinetics of Monepantel and its sulfone metabolite is crucial for optimizing dosage regimens and ensuring efficacy, making the role of deuterated standards like this compound vital in drug metabolism and pharmacokinetic (DMPK) studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2747918-68-7[1] |
| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S[1] |
| Molecular Weight | 510.42 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically >98% for use as an analytical standard |
| Storage | Store at -20°C for long-term stability |
Synthesis and Isotopic Labeling
While specific, detailed proprietary synthesis protocols for this compound are not publicly available, the general approach involves the introduction of five deuterium (B1214612) atoms into the Monepantel sulfone structure. This is typically achieved through multi-step organic synthesis, utilizing deuterated starting materials or reagents. The d5 designation indicates the presence of five deuterium atoms, which provides a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.
The synthetic workflow can be conceptualized as follows:
Mechanism of Action of Parent Compound (Monepantel)
Monepantel, the parent compound of this compound, has a novel mechanism of action that differentiates it from other classes of anthelmintics. It acts as a positive allosteric modulator of a nematode-specific nicotinic acetylcholine receptor (nAChR) subunit, specifically the MPTL-1 receptor in parasites like Haemonchus contortus. This action leads to an uncontrolled influx of ions, causing persistent muscle contraction and spastic paralysis of the nematode, ultimately resulting in its death and expulsion from the host.
The signaling pathway can be illustrated as follows:
References
(Rac)-Monepantel Sulfone-d5: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Monepantel sulfone-d5, a deuterated analog of the active metabolite of the anthelmintic drug Monepantel (B609222). This document outlines a plausible synthetic pathway, including the critical oxidation and deuteration steps. Furthermore, it details the analytical methodologies required for the comprehensive characterization and purity assessment of the final compound. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry who are working with Monepantel and its derivatives.
Introduction
Monepantel is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of drugs.[1] It is effective against a broad spectrum of gastrointestinal nematodes, including those resistant to other anthelmintic classes.[2] Following administration, Monepantel is rapidly metabolized in vivo to its primary active metabolite, Monepantel sulfone, through oxidation of the sulfide (B99878) group.[1][3][4] The sulfone metabolite also exhibits significant anthelmintic activity.[1]
Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. They are crucial for quantitative bioanalysis (e.g., as internal standards in mass spectrometry-based assays), absorption, distribution, metabolism, and excretion (ADME) studies, and for elucidating metabolic pathways. This guide provides a detailed technical framework for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from a deuterated precursor of Monepantel, followed by the oxidation of the sulfide moiety.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Oxidation of (Rac)-Monepantel-d5
This protocol describes the oxidation of the sulfide in (Rac)-Monepantel-d5 to the corresponding sulfone.
Materials:
-
(Rac)-Monepantel-d5
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve (Rac)-Monepantel-d5 (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the reaction mixture. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Physicochemical and Analytical Data
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₈D₅F₆N₃O₄S | |
| Molecular Weight | 510.42 g/mol | |
| CAS Number | 2747918-68-7 | |
| Appearance | White to off-white solid | |
| Purity (typical) | >98% |
Experimental Protocols for Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the presence of protons and the success of deuteration (absence of specific signals).
-
Solvent: CDCl₃ or DMSO-d₆
-
Spectrometer: 400 MHz or higher
-
Expected Observations: Complex aromatic multiplets, and the absence of signals corresponding to the deuterated positions.
-
-
¹³C NMR: To confirm the carbon skeleton.
-
Solvent: CDCl₃ or DMSO-d₆
-
Spectrometer: 100 MHz or higher
-
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl groups.
-
Solvent: CDCl₃ or DMSO-d₆
-
Spectrometer: 376 MHz or higher
-
3.3.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Expected m/z: [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the deuterated compound.
-
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure by fragmentation analysis. Analytical methods for Monepantel and its sulfone metabolite in biological samples have reported product ions at m/z 186 and 166 from a parent ion of m/z 504 for the non-labeled sulfone in negative ion mode.[5][6]
3.3.3. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV at an appropriate wavelength (e.g., 230 nm) or MS.
-
3.3.4. Elemental Analysis
-
To confirm the percentage composition of C, H, N, and S. The results should be in close agreement with the theoretical values for the deuterated compound.
Mechanism of Action of Monepantel
Monepantel exerts its anthelmintic effect through a novel mechanism of action. It acts as a positive allosteric modulator of a nematode-specific subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the MPTL-1 receptor in Haemonchus contortus.[5][7] This interaction leads to the irreversible opening of the ion channel, resulting in a constant, uncontrolled influx of ions. This causes depolarization of the muscle cells, leading to spastic paralysis and eventual death of the nematode.[4][5] The absence of this specific receptor subfamily in mammals contributes to the high safety profile of Monepantel.
Caption: Signaling pathway for the mechanism of action of Monepantel.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via oxidation of a deuterated Monepantel precursor is a plausible and efficient approach. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure the structural integrity and purity of the final compound. This compound is a valuable tool for researchers, and this guide serves as a practical resource to facilitate its preparation and use in advancing the study of anthelmintic drugs.
References
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Metabolic Conversion of Monepantel to Monepantel Sulfone in Ovine Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (B609222) (MNP), a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, is a crucial component in the management of gastrointestinal nematode infections in sheep. Its efficacy is intrinsically linked to its biotransformation into the active metabolite, monepantel sulfone (MNPSO₂). This technical guide provides a comprehensive analysis of the metabolic pathways, pharmacokinetic profiles, and experimental methodologies associated with the conversion of monepantel to monepantel sulfone in sheep. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and veterinary pharmacology.
Following oral administration, monepantel is rapidly absorbed and extensively metabolized, primarily in the liver, to monepantel sulfone.[1][2] This sulfone metabolite is not only the major chemical entity found in the bloodstream but also exhibits potent anthelmintic activity, comparable to the parent compound.[1][3] The metabolic process is a critical determinant of the drug's overall efficacy and residue profile in edible tissues.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of monepantel and monepantel sulfone have been characterized in several studies, providing key insights into their absorption, distribution, metabolism, and excretion in sheep. The following tables summarize the quantitative data from these investigations, offering a comparative view of the kinetic profiles of the parent drug and its primary metabolite.
Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Following a Single Oral Dose of 3 mg/kg Body Weight.[1]
| Parameter | Monepantel (MNP) | Monepantel Sulfone (MNPSO₂) |
| Tmax (h) | 16 | 24 |
| Cmax (ng/mL) | 17.9 | 94.3 |
| AUC (ng·h/mL) | 671 | 11125 |
Table 2: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep Following Intravenous (i.v.) and Oral Administration.[3]
| Compound | Route of Administration | Steady-State Volume of Distribution (L/kg) | Total Body Clearance (L/kg·h) | Mean Residence Time (h) |
| Monepantel | i.v. | 7.4 | 1.49 | 4.9 |
| Monepantel Sulfone | i.v. | 31.2 | 0.28 | 111 |
The overall bioavailability of orally administered monepantel was determined to be 31%. However, the amount of monepantel sulfone produced was nearly equivalent for both intravenous and oral administration of monepantel, with an AUC oral/AUC i.v. ratio of 94% for the sulfone metabolite.[3]
Table 3: In Vitro Metabolic Rate of Monepantel to Monepantel Sulfone in Sheep Liver Microsomes.[6]
| Parameter | Value |
| Metabolic Rate (nmol/min/mg of microsomal protein) | 0.15 ± 0.08 |
This rate was found to be approximately fivefold higher than that observed in cattle liver microsomes, highlighting a significant species-specific difference in metabolic capacity.[5]
Experimental Protocols
The characterization of monepantel metabolism has been achieved through a combination of in vivo, in vitro, and analytical methodologies. This section details the key experimental protocols employed in these studies.
In Vivo Pharmacokinetic Studies in Sheep
Objective: To determine the pharmacokinetic profile of monepantel and monepantel sulfone after oral and intravenous administration.
Methodology:
-
Animal Model: Healthy sheep, typically Romney Marsh lambs or castrated rams, are used.[6][7]
-
Drug Administration:
-
Sample Collection: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at various intervals up to several days post-administration).[3][6] Plasma is separated by centrifugation.
-
Sample Analysis: Concentrations of monepantel and monepantel sulfone in plasma are quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[6][8][9]
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the enzymatic pathways and kinetics of monepantel sulfone formation.
Methodology:
-
Preparation of Liver Microsomes: Liver samples are obtained from sheep, and microsomal fractions are prepared through differential centrifugation.[5][7]
-
Incubation: A reaction mixture is prepared containing:
-
Phosphate buffer (pH 7.4)
-
Sheep liver microsomes
-
Monepantel (e.g., 40 μM)
-
A NADPH-generating system (including NADP+, glucose-6-phosphate, MgCl₂, EDTA, and glucose-6-phosphate dehydrogenase).[5]
-
-
Enzyme Inhibition Studies: To identify the enzymes involved, incubations are performed in the presence of specific inhibitors:
-
Analysis: The formation of monepantel sulfone is quantified by HPLC-MS/MS.[5]
In Vitro Metabolism using Primary Ovine Hepatocytes
Objective: To identify the full spectrum of phase I and phase II metabolites of monepantel.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from sheep liver tissue and cultured.[8][10]
-
Incubation: Cultured hepatocytes are incubated with monepantel (e.g., 10 μM) for a specified period (e.g., 24 hours).[7]
-
Sample Extraction: After incubation, both the culture medium and the hepatocyte homogenates are extracted using solid-phase extraction (SPE).[8]
-
Metabolite Identification: The extracts are analyzed using ultra-high-performance liquid chromatography (UHPLC) coupled with a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer to identify various metabolites based on their accurate mass and fragmentation patterns.[8][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of monepantel and a typical experimental workflow for studying its metabolism.
References
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monepantel induces hepatic cytochromes p450 in sheep in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly within drug discovery and development, the pursuit of accurate and reliable data is paramount. Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for measuring drugs, metabolites, and biomarkers in complex biological matrices.[1] However, the inherent variability of these matrices poses significant analytical challenges.[2] To ensure the integrity and reproducibility of bioanalytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation but a cornerstone of robust method development, with deuterated standards being the most prevalent.[2][3]
This in-depth technical guide explores the critical role of deuterated internal standards in modern bioanalysis. It provides a comprehensive overview of the underlying principles, practical applications, significant advantages, and potential limitations of employing these powerful tools to ensure the accuracy, precision, and robustness of quantitative assays.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard based on their mass-to-charge (m/z) ratio.[2]
Crucially, this isotopic modification results in a compound that is chemically and physically almost identical to the analyte.[4] Consequently, the deuterated standard exhibits nearly the same behavior during every step of the analytical process, including:
-
Sample Preparation and Extraction: Any loss of the analyte during procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated standard.[5]
-
Chromatographic Separation: The deuterated standard ideally co-elutes with the analyte, meaning they experience the same chromatographic conditions and, more importantly, the same matrix effects at the same point in time.[2][6]
-
Mass Spectrometric Ionization: Variations in ionization efficiency within the mass spectrometer's source, often caused by co-eluting matrix components (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree.[7]
By adding a known, fixed concentration of the deuterated internal standard to every sample, calibrator, and quality control at the earliest stage of preparation, it acts as a perfect mimic.[8] The quantification is then based on the ratio of the analyte's response to the internal standard's response. This normalization effectively cancels out variability introduced during the analytical workflow, leading to significantly improved accuracy and precision.[5]
Figure 1: Generalized experimental workflow using a deuterated internal standard.
Advantages and Quantitative Performance
The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis because it provides a robust and reliable means of correcting for inevitable experimental variations.[2] This leads to a significant improvement in data quality, which is paramount in regulated environments like clinical trials and drug development.[1][2]
Key benefits include:
-
Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated analogs provide the most accurate correction for signal distortion caused by matrix effects.[9]
-
Improved Precision and Reproducibility: Normalization using a deuterated standard minimizes variability between samples and across different analytical runs.[6][9]
-
Robustness: The method becomes less susceptible to minor variations in sample preparation and instrument performance.[10]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][9]
The superiority of a deuterated internal standard (SIL-IS) over a structural analog IS or no IS is evident in validation data. The following tables summarize typical performance characteristics from a validated bioanalytical method for the drug Atorvastatin (B1662188) in human plasma, demonstrating the high quality of data achievable.
| Parameter | Performance with Deuterated IS (Atorvastatin-d5) | Typical Regulatory Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 - 0.500 ng/mL | S/N ≥ 5; Accuracy ±20%; Precision ≤20% |
| Intra-day (Within-run) Precision (%CV) | < 7.7% | ≤15% (≤20% at LLOQ) |
| Inter-day (Between-run) Precision (%CV) | < 7.7% | ≤15% (≤20% at LLOQ) |
| Intra-day Accuracy (% Bias) | within ± 5.9% | ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | within ± 5.9% | ±15% (±20% at LLOQ) |
| Extraction Recovery | > 80% | Consistent, precise, and reproducible |
| Matrix Effect (IS-Normalized MF %CV) | < 15% | ≤15% |
| Data synthesized from multiple sources for illustrative purposes.[2][11] |
Key Considerations and Potential Limitations
While deuterated standards are powerful tools, their effective implementation requires careful consideration of several factors:[8][12]
-
Isotopic Purity: The standard should have high isotopic enrichment (ideally ≥98%) to minimize the presence of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[8]
-
Position of Deuteration: Deuterium atoms should be placed on chemically stable positions of the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent or during analysis.[12]
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to provide a clear mass shift and avoid isotopic crosstalk from the natural abundance of isotopes in the analyte.[12]
-
Isotope Effect and Chromatographic Shift: The C-D bond is slightly stronger than the C-H bond. This "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[13][14] If this shift causes the analyte and standard to elute in different regions of ion suppression or enhancement, the correction may not be perfect.[6] While often negligible, this potential for a chromatographic shift is a key limitation to be aware of.[13][15]
-
Altered Fragmentation: The presence of deuterium can occasionally alter the fragmentation pattern in the mass spectrometer, which must be considered when optimizing MRM transitions.[13]
Figure 2: Decision pathway for internal standard selection in bioanalysis.
Experimental Protocol: Quantification of Atorvastatin in Human Plasma
This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of Atorvastatin in human plasma using its deuterated internal standard, Atorvastatin-d5.
Materials and Reagents
-
Analytes: Atorvastatin and Atorvastatin-d5 (internal standard, IS).
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol.
-
Reagents: Formic acid, ammonium (B1175870) formate, and ultrapure water.
-
Matrix: Blank human plasma.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atorvastatin and Atorvastatin-d5 in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the Atorvastatin stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Prepare a working solution of Atorvastatin-d5 at a fixed concentration (e.g., 50 ng/mL) in the same diluent.
-
Sample Preparation (Protein Precipitation)
-
Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 50 µL of the Atorvastatin-d5 working solution to every tube (except for double blanks).
-
Spike Analyte: Add 50 µL of the appropriate Atorvastatin working solution (for CC and QC samples) or diluent (for blank and unknown samples).
-
Vortex: Briefly vortex mix each tube.
-
Precipitate: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Atorvastatin: m/z 559.2 → 440.3
-
Atorvastatin-d5: m/z 564.2 → 445.3 (example transition)
-
Method Validation Experiments
A full validation according to regulatory guidelines would be performed, including the following key experiments:
-
Selectivity: Analyze at least six different sources of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.
-
Calibration Curve and LLOQ: Analyze a calibration curve with at least six non-zero points, including the Lower Limit of Quantification (LLOQ), to demonstrate linearity.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on at least three different days to determine intra- and inter-day precision (%CV) and accuracy (%bias).
-
Matrix Effect:
-
Obtain at least six different sources of blank plasma.
-
Prepare two sets of samples: (A) Analyte and IS spiked into post-extraction blank matrix, and (B) Analyte and IS spiked into a neat solution.
-
Calculate the matrix factor (MF) for each source: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
Calculate the IS-normalized MF = (MF of Analyte) / (MF of IS).
-
The coefficient of variation (CV) of the IS-normalized MF across all sources should be ≤15%.[4]
-
-
Recovery and Stability: Assess the extraction recovery of the analyte and IS and their stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis.[1] Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable method for correcting experimental variability, particularly the unpredictable influence of matrix effects.[2][7] This normalization leads to a significant improvement in the accuracy, precision, and overall ruggedness of bioanalytical methods. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating high-quality, defensible data that can withstand regulatory scrutiny and confidently guide critical decisions in the pharmaceutical pipeline.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ostro Protein Precipitation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. agilent.com [agilent.com]
- 14. akjournals.com [akjournals.com]
- 15. benchchem.com [benchchem.com]
(Rac)-Monepantel Sulfone-d5: A Technical Guide for Researchers
An in-depth examination of the synthesis, analytical applications, and biological context of a key deuterated metabolite for pharmaceutical research and development.
This technical guide provides a comprehensive overview of (Rac)-Monepantel sulfone-d5, a deuterated analog of a significant metabolite of the anthelmintic drug Monepantel (B609222). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its availability, analytical applications, and the broader biological signaling pathways associated with the parent compound.
Supplier and Availability
This compound is available from several specialized chemical suppliers. Its primary application is as an internal standard for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuteration provides a distinct mass-to-charge ratio, allowing for precise quantification of the non-deuterated Monepantel sulfone in complex biological matrices.
| Supplier | Product Name | Availability | Notes |
| MedChemExpress | This compound | In-stock | Provided as a stable isotope. They also offer other forms like (Rac)-Monepantel-d5 and (R)-Monepantel.[1] |
| Topbatt Chemical Co. | rac-Monepantel Sulfone-d5 | In-stock | Product number: TIM-192001. Molecular Formula: C20H8D5F6N3O4S, Molecular Weight: 510.42.[2] |
| Axios Research | rac-Monepantel Sulfone-d5 | In-stock | Catalogue #: AR-M02211. Used as a reference standard for analytical method development and validation. Non-labelled CAS: 851976-52-8.[3] |
| Clinivex | rac-Monepantel-d5 | In-stock | Note: This is the deuterated parent compound, not the sulfone metabolite. |
| Gentaur | This compound | Check Stock | States availability as 24/48H for stock items and 2 to 6 weeks for non-stock items.[4] |
| Honeywell Fluka | rac-Monepantel sulfone | Unavailable | Listed as currently unavailable or discontinued.[5] |
Experimental Protocols
This compound is crucial for the accurate quantification of Monepantel and its primary metabolite, Monepantel sulfone, in biological samples. Below are representative experimental methodologies where this internal standard is employed.
Sample Preparation: QuEChERS Method for Milk and Muscle
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been reported for the extraction of Monepantel and Monepantel sulfone from goat's milk and ovine muscle.
Protocol:
-
Homogenize the sample (milk or muscle tissue).
-
Spike the sample with a known concentration of this compound as an internal standard.
-
Add acetonitrile (B52724) for protein precipitation and initial extraction.
-
Partition the analytes from the aqueous phase by adding salts (e.g., magnesium sulfate, sodium chloride).
-
Centrifuge to separate the layers.
-
Collect the upper acetonitrile layer.
-
For low-level analysis, a concentration step (e.g., evaporation and reconstitution in a smaller volume) may be necessary.
-
The final extract is then ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is employed for the sensitive and selective detection of Monepantel and its metabolites.
| Parameter | Value |
| Chromatography | |
| Column | Zorbax Eclipse C18 (150×2.1 mm, 1.8 μm) or equivalent |
| Mobile Phase A | 0.5 mM ammonium (B1175870) acetate (B1210297) in water (pH 4.0)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | A linear gradient from 30% B to 95% B over 11 minutes, followed by a wash and reconditioning step.[6] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 1 µL[6] |
| Column Temperature | 25 °C[6] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7][8] |
| Scanning Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Monepantel: 472, Monepantel sulfone: 504[7][8] |
| Product Ions (m/z) | 186 and 166 for both Monepantel and Monepantel sulfone[7][8] |
Signaling Pathways and Mechanism of Action
Monepantel exhibits a dual mechanism of action, targeting both parasitic nematodes and, as more recent research has shown, cancer cells through distinct signaling pathways.
Anthelmintic Action: Targeting Nematode Nicotinic Acetylcholine (B1216132) Receptors
Monepantel acts as a positive allosteric modulator of a specific clade of nicotinic acetylcholine receptors (nAChRs) found only in nematodes, such as the ACR-23 receptor in Caenorhabditis elegans.[9] This interaction leads to the irreversible opening of the ion channel, causing an uncontrolled influx of ions and subsequent depolarization of muscle cells. This results in paralysis and eventual death of the nematode.
Caption: Monepantel's anthelmintic mechanism of action.
Anticancer Activity: Inhibition of the mTOR Signaling Pathway
In mammalian cells, particularly in the context of cancer research, Monepantel has been identified as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[1][10][11] By inhibiting mTOR, Monepantel can trigger autophagy and suppress the growth and proliferation of cancer cells.[10][12] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Monepantel's inhibition of the mTOR signaling pathway.
Pharmacokinetics of Monepantel and Monepantel Sulfone
Following administration, Monepantel is rapidly metabolized to its active sulfone metabolite. The pharmacokinetic properties have been studied in sheep and cattle.
Pharmacokinetic Parameters in Sheep
The following table summarizes the key pharmacokinetic parameters of Monepantel and Monepantel sulfone in sheep after intravenous and oral administration.
| Parameter | Monepantel (i.v.) | Monepantel Sulfone (from i.v. Monepantel) |
| Steady-state Volume of Distribution (L/kg) | 7.4 | 31.2 |
| Total Body Clearance (L/kg*h) | 1.49 | 0.28 |
| Mean Residence Time (h) | 4.9 | 111 |
| Overall Bioavailability (Oral) | 31% | - |
| AUC Oral / AUC i.v. Ratio | - | 94% |
| Data sourced from Karadzovska et al. (2009).[13][14] |
Pharmacokinetic Parameters in Cattle
Pharmacokinetic studies in cattle have also demonstrated the rapid conversion of Monepantel to Monepantel sulfone, with the metabolite showing significantly higher systemic exposure.
| Parameter | Monepantel (Oral) | Monepantel Sulfone (from Oral Monepantel) |
| Time to Peak Plasma Concentration (Tmax, h) | 8.00 ± 1.51 | 41.3 ± 17.9 |
| Peak Plasma Concentration (Cmax, ng/mL) | 21.5 ± 4.62 | 96.8 ± 29.7 |
| Area Under the Curve (AUC 0-LOQ, ng*h/mL) | 1709 ± 651 | 9220 ± 1720 |
| Data from a study in naturally parasitized calves administered 2.5 mg/kg Monepantel orally.[15] |
Conclusion
This compound is an essential tool for researchers working on the development and analysis of Monepantel. Its use as an internal standard enables accurate and precise quantification in complex biological matrices, which is fundamental for pharmacokinetic, metabolism, and residue studies. Understanding the dual mechanism of action of the parent compound, Monepantel, in both nematodes and mammalian cancer cells, opens up diverse avenues for future research. The detailed experimental protocols and compiled pharmacokinetic data provided in this guide serve as a valuable resource for scientists in the fields of veterinary medicine, oncology, and drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosotop.com [biosotop.com]
- 3. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]
- 4. gentaur.com [gentaur.com]
- 5. rac-Monepantel sulfone, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.co.uk]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-Monepantel Sulfone-d5
(For Research, Scientific, and Drug Development Professionals)
This technical guide provides a comprehensive overview of (Rac)-Monepantel sulfone-d5, a deuterated analog of the active metabolite of the anthelmintic drug Monepantel (B609222). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its safety, chemical properties, synthesis, analytical methods, and mechanism of action.
Introduction
This compound is the deuterated form of Monepantel sulfone, the primary and pharmacologically active metabolite of Monepantel.[1] Monepantel belongs to the amino-acetonitrile derivatives (AADs), a class of anthelmintics effective against gastrointestinal nematodes, including those resistant to other drug classes.[1] The deuterated form serves as a crucial internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise and accurate measurements by mass spectrometry.[2][3]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety practices should always be observed.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Rinse skin with water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[4]
Handling and Storage
-
Handling: Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area.[4]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperatures are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years). If in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)sulfonyl)benzamide | [5] |
| CAS Number | 2747918-68-7 | [2] |
| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S | [2][5][6] |
| Molecular Weight | 510.42 g/mol | [5][6] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [7] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for the deuterated sulfone is not publicly available, a general synthetic strategy can be inferred from the synthesis of Monepantel and its metabolites. The synthesis would likely involve:
-
Synthesis of a deuterated precursor: This would involve incorporating deuterium (B1214612) atoms at the designated positions of a key intermediate in the Monepantel synthesis pathway.
-
Formation of the amino-acetonitrile core: Reaction of the deuterated precursor to form the central amino-acetonitrile structure.
-
Acylation: Acylation of the amino group with a benzoyl chloride derivative.
-
Oxidation: Oxidation of the sulfide (B99878) group of a deuterated Monepantel precursor to the corresponding sulfone. This is a critical step to yield the final product.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Analytical Method for Quantification in Biological Matrices
A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation has been developed for the simultaneous determination of Monepantel and Monepantel sulfone in milk and muscle tissues.[8][9] this compound is an ideal internal standard for this method.
4.2.1. Sample Preparation (QuEChERS)
-
Homogenize the tissue sample (e.g., muscle) or take a measured volume of the liquid sample (e.g., milk).
-
Spike the sample with a known concentration of the internal standard, this compound.
-
Add acetonitrile (B52724) for protein precipitation and extraction.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the supernatant (acetonitrile layer).
-
A dispersive solid-phase extraction (d-SPE) step with a suitable sorbent (e.g., PSA, C18) can be used for further cleanup if necessary.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4.2.2. UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | A gradient of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | For Monepantel sulfone: 504 |
| Product Ions (m/z) | 186 and 166 |
The use of a deuterated internal standard like this compound corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.
References
- 1. fao.org [fao.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Phylogenomics of Ligand-Gated Ion Channels Predicts Monepantel Effect | PLOS Pathogens [journals.plos.org]
- 6. rac-Monepantel Sulfone-d5 - CAS - 851976-52-8 (non-labelled) | Axios Research [axios-research.com]
- 7. Protocols [xenbase.org]
- 8. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (Rac)-Monepantel Sulfone-d5 as an Internal Standard in Bioanalytical Methods
FOR IMMEDIATE RELEASE
New Application Notes Detail the Use of (Rac)-Monepantel Sulfone-d5 for Robust Quantification of Monepantel (B609222) and its Major Metabolite
Shanghai, China – December 5, 2025 – To facilitate advanced research and development in veterinary medicine and drug metabolism studies, new application notes have been developed detailing the use of this compound as an internal standard for the accurate quantification of the anthelmintic drug Monepantel and its primary active metabolite, Monepantel sulfone. These guidelines are intended for researchers, scientists, and drug development professionals working on bioanalytical method development and validation.
Monepantel is a crucial anthelmintic agent, and its efficacy and safety are closely linked to its metabolic profile. The principal metabolic pathway involves the oxidation of Monepantel to Monepantel sulfone, a major metabolite that also exhibits anthelmintic activity.[1][2] Accurate quantification of both the parent drug and this metabolite in biological matrices is therefore essential for pharmacokinetic and residue analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] Its near-identical chemical and physical properties to the analyte ensure that it experiences similar extraction efficiencies and matrix effects, leading to more accurate and precise results.[3][4]
These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with comprehensive tables summarizing key quantitative data.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical UHPLC-MS/MS method for the analysis of Monepantel and Monepantel sulfone. While the original study did not use a deuterated internal standard, the data presented is indicative of the performance that can be expected when employing this compound to enhance accuracy and precision.
Table 1: Method Performance in Milk
| Analyte | Mean Recovery (%) | Repeatability (CV%) | Reproducibility (CV%) | Decision Limit (CCα) (µg/kg) |
| Monepantel | 108 | ≤6.4 | ≤6.4 | 2.20 |
| Monepantel sulfone | 106 | ≤6.4 | ≤6.4 | 2.08 |
| Data adapted from Kinsella et al., 2011. |
Table 2: Method Performance in Muscle Tissue
| Analyte | Mean Recovery (%) | Repeatability (CV%) | Reproducibility (CV%) | Decision Limit (CCα) (µg/kg) |
| Monepantel | 109 | ≤14.2 | ≤14.2 | 771 |
| Monepantel sulfone | 108 | ≤14.2 | ≤14.2 | 746 |
| Data adapted from Kinsella et al., 2011. |
Experimental Protocols
A detailed protocol for the analysis of Monepantel and Monepantel sulfone in biological matrices using this compound as an internal standard is provided below. This protocol is based on established methodologies and can be adapted for various research needs.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices.
-
Homogenization: Weigh 2 g of homogenized tissue or 2 mL of milk into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724) to each sample, vortex briefly.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium acetate.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Sample Dilution and Analysis: Take an aliquot of the final extract, dilute with the initial mobile phase if necessary, and inject it into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monepantel | 474.1 | 186.0 | 166.0 |
| Monepantel Sulfone | 506.1 | 186.0 | 166.0 |
| This compound | 511.1 | 186.0 | 166.0 |
| Note: The precursor ion for this compound is predicted based on the addition of 5 daltons to the unlabeled Monepantel sulfone. Product ions are expected to be the same as the unlabeled compound as the deuterium (B1214612) labels are on a stable part of the molecule. |
Visualizations
Metabolic Pathway of Monepantel
Monepantel undergoes phase I metabolism, primarily through oxidation of the sulfide (B99878) group to form Monepantel sulfoxide (B87167) and subsequently Monepantel sulfone.[2]
Caption: Metabolic conversion of Monepantel.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Monepantel and its sulfone metabolite.
Caption: Bioanalytical workflow overview.
Logical Relationship of Internal Standard
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry, where the internal standard corrects for variations throughout the analytical process.
Caption: Role of the internal standard.
These application notes provide a comprehensive guide for the use of this compound as an internal standard. By following these protocols, researchers can achieve reliable and accurate quantification of Monepantel and its primary metabolite, contributing to the development of safer and more effective veterinary drugs.
References
Application Note: LC-MS/MS Quantification of Monepantel Sulfone in Ovine Plasma Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of monepantel (B609222) sulfone in ovine plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, d5-monepantel sulfone, to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The described method is suitable for pharmacokinetic studies, residue analysis, and drug metabolism research in the field of veterinary medicine.
Introduction
Monepantel is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of drugs, effective against a range of gastrointestinal nematodes in sheep. Following administration, monepantel is metabolized in vivo to its major active metabolite, monepantel sulfone.[1][2][3] Accurate quantification of monepantel sulfone is crucial for understanding the pharmacokinetics and ensuring the safety and efficacy of the parent drug. LC-MS/MS offers high selectivity and sensitivity for the analysis of drug residues in complex biological matrices.[1][2] The use of a deuterated internal standard, such as d5-monepantel sulfone, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Monepantel Sulfone analytical standard
-
d5-Monepantel Sulfone (hypothetical internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Ovine Plasma (blank)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Instrumentation
-
UHPLC System (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo Fisher TSQ)
-
Analytical Column: C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation
-
Spiking: To 500 µL of ovine plasma, add 10 µL of d5-monepantel sulfone internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: (See Table 1)
Table 1: MRM Transitions for Monepantel Sulfone and d5-Monepantel Sulfone
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Monepantel Sulfone | 504 | 186 | 166 | -35 |
| d5-Monepantel Sulfone | 509 | 186 | 166 | -35 |
Note: The m/z values for monepantel sulfone are based on published data.[2][3] The m/z for the d5-internal standard is hypothetical, assuming deuterium (B1214612) labeling on a non-fragmenting portion of the molecule.
Data Presentation
Table 2: Method Validation - Recovery and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| Monepantel Sulfone | 1 | 98.2 | 4.5 |
| 10 | 101.5 | 3.2 | |
| 100 | 99.8 | 2.8 |
Table 3: Linearity and Limit of Quantification (LOQ)
| Analyte | Calibration Range (ng/mL) | R² | LOQ (ng/mL) |
| Monepantel Sulfone | 0.5 - 500 | >0.995 | 0.5 |
Visualizations
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol for Monepantel Residue Analysis in Bovine Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of monepantel (B609222) residues, specifically the marker residue monepantel sulfone, in various bovine tissues. The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques as outlined in regulatory assessments by the European Medicines Agency (EMA) and the Food and Agriculture Organization (FAO).
Introduction
Monepantel is an anthelmintic agent used in livestock to treat and control gastrointestinal nematode infections. Regulatory monitoring of its residues in animal-derived food products is crucial to ensure consumer safety. In bovine species, monepantel is rapidly metabolized to monepantel sulfone, which is the designated marker residue for compliance with maximum residue limits (MRLs). This protocol details a robust and validated method for the extraction, cleanup, and quantification of monepantel sulfone in bovine muscle, liver, kidney, and fat.
Principle
The analytical method involves the extraction of monepantel sulfone from homogenized bovine tissue using acetonitrile (B52724). For fatty tissues, a more rigorous extraction process involving mechanical shaking and ultrasonication is employed. The resulting extract is then diluted and directly analyzed by LC-MS/MS. This approach ensures high selectivity and sensitivity for the detection and quantification of the target analyte.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this analytical method, including the limits of quantification (LOQ), maximum residue limits (MRLs) established by the European Commission, and typical recovery rates.
Table 1: Limits of Quantification (LOQ) for Monepantel Sulfone in Bovine Tissues [1][2]
| Tissue | Limit of Quantification (LOQ) (µg/kg) |
| Muscle | 5 |
| Liver | 5 |
| Kidney | 5 |
| Fat | 5 |
Table 2: European Union Maximum Residue Limits (MRLs) for Monepantel (as Monepantel Sulfone) in Bovine Tissues [3]
| Tissue | MRL (µg/kg) |
| Muscle | 300 |
| Liver | 2000 |
| Kidney | 1000 |
| Fat | 7000 |
Table 3: Method Validation Data - Recovery of Monepantel Sulfone from Spiked Bovine Tissues
| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) |
| Muscle | 5 - 1750 | 92.6 |
| Liver | 5 - 12000 | 89.2 |
| Kidney | 5 - 5000 | 96.3 |
| Fat | 5 - 17500 | 91.1 |
Note: Recovery data is based on validated methods reported by regulatory agencies.
Experimental Protocol
Reagents and Materials
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Water, deionized or Milli-Q
-
Monepantel sulfone certified reference standard
-
Homogenizer
-
Mechanical shaker
-
Ultrasonic bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Standard Solution Preparation
Prepare a stock solution of monepantel sulfone in acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution with a mixture of acetonitrile, methanol, and water to create a calibration curve. The concentration range of the calibration standards should bracket the expected concentrations of the samples.
Sample Preparation
Workflow for Monepantel Residue Analysis in Bovine Tissue
Caption: Workflow for the extraction and analysis of monepantel sulfone from bovine tissues.
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
Weigh 0.5 g of the homogenized tissue into a centrifuge tube.
-
Add 5 mL of acetonitrile to the tube.
-
Homogenize the mixture for 2 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Carefully collect the supernatant.
-
Dilute the supernatant to 50 mL with a mixture of acetonitrile, methanol, and water.
-
Filter the diluted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
Homogenize the fat tissue sample.
-
Weigh 0.5 g of the homogenized fat into a centrifuge tube.
-
Add 5 mL of acetonitrile to the tube.
-
Shake the mixture mechanically for 10 minutes.
-
Place the tube in an ultrasonic bath for 10 minutes.
-
Centrifuge the sample.
-
Collect the supernatant.
-
Dilute the supernatant to 50 mL with a mixture of acetonitrile, methanol, and water.
-
Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is performed by gradient liquid chromatography coupled with tandem mass spectrometry.
Metabolic Pathway of Monepantel in Bovines
Caption: Simplified metabolic pathway of monepantel in bovine species.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, may be used. Negative mode has been reported to be effective.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for monepantel sulfone should be monitored for quantification and confirmation. For monepantel sulfone (m/z 504), product ions at m/z 186 and m/z 166 have been reported.[4]
Quantification
Quantification is performed using a matrix-matched calibration curve to correct for any matrix effects. The concentration of monepantel sulfone in the tissue sample is calculated from the calibration curve and reported in µg/kg.
Conclusion
The described LC-MS/MS method provides a sensitive and reliable means for the routine analysis of monepantel sulfone residues in bovine tissues. The simple extraction and direct analysis workflow make it suitable for high-throughput screening in regulatory laboratories. Adherence to this protocol will ensure accurate and reproducible results for monitoring compliance with established MRLs.
References
Application Note: Pharmacokinetic Study Design Using (Rac)-Monepantel Sulfone-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction Monepantel (B609222) (MNP) is a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, used to treat and control gastrointestinal nematode infections, particularly in sheep.[1][2] Following administration, Monepantel is rapidly and extensively metabolized in the liver, primarily through oxidation of the sulfur atom to form its major and pharmacologically active metabolite, Monepantel sulfone (MNPSO2).[3][4] Due to its predominance in plasma and its anthelmintic activity, the pharmacokinetic properties of Monepantel sulfone are crucial for evaluating the efficacy and safety of the parent drug.[3][5]
This application note provides a detailed framework and experimental protocols for conducting a pharmacokinetic (PK) study of Monepantel and its sulfone metabolite. It highlights the use of (Rac)-Monepantel sulfone-d5, a stable isotope-labeled internal standard, which is essential for achieving accurate and precise quantification of Monepantel sulfone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Metabolic Pathway of Monepantel
Monepantel undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathway involves a two-step S-oxidation process.[7] The parent drug is first converted to an intermediate, Monepantel sulfoxide, and then rapidly oxidized to Monepantel sulfone.[5][8] This conversion is mediated by both cytochrome P450 (CYP) and flavin-monooxygenase (FMO) enzyme systems in sheep.[8] Further biotransformation pathways include hydroxylation of the phenoxyl ring and subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, to form more polar metabolites that are eliminated through urine and feces.[7][9][10]
Pharmacokinetic Parameters
The pharmacokinetic profiles of Monepantel and Monepantel sulfone have been investigated in several species. The sulfone metabolite is rapidly formed and exhibits a much longer half-life and higher systemic exposure (AUC) compared to the parent compound.[3]
Table 1: Pharmacokinetic Parameters of Monepantel (MNP) and Monepantel Sulfone (MNPSO₂) in Sheep Following a Single Oral Dose.
| Parameter | MNP (Parent Drug) | MNPSO₂ (Metabolite) | Reference |
|---|---|---|---|
| Dose | 2.5 mg/kg | N/A | [11] |
| Cmax (ng/mL) | 15.1 | 61.4 | [11] |
| AUC (ng·h/mL) | - | AUC ratio (MNPSO₂/MNP) = 12 | [11] |
| T½ (h) | 4.9 | 111 | [3][5] |
| Clearance (L/kg·h) | 1.49 | 0.28 |[3][5] |
Table 2: Blood Concentrations of Monepantel (MNP) and Monepantel Sulfone (MNPSO₂) in Cattle After Oral Administration.
| Time Post-Dose | MNP Concentration | MNPSO₂ Concentration | Reference |
|---|---|---|---|
| Peak Concentration | Peaked ~12-24 h post-dose | Peaked ~24 h post-dose | [9] |
| Terminal Half-life | Depleted rapidly | Approx. 3 days | [9] |
| Day 13 Residue | < 0.25 ng/mL (LOQ) | 4.09 - 7.22 ng/mL |[9] |
Experimental Design and Protocols
A well-designed pharmacokinetic study is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Monepantel. The following protocols provide a template for a rodent PK study, which can be adapted for other species.
Protocol 1: Animal Dosing and Sample Collection (Rodent Model)
This protocol outlines the oral administration of Monepantel to rats and subsequent blood collection. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
Monepantel (Test Article)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Gavage needles (appropriate size for rats, e.g., 16-18 gauge)[12][13]
-
Syringes
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
2. Dose Formulation:
-
Accurately weigh the required amount of Monepantel.
-
Prepare a homogenous suspension in the selected vehicle to the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg volume).
-
Vortex thoroughly before each animal is dosed to ensure uniform suspension.
3. Animal Dosing Procedure (Oral Gavage):
-
Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered. The maximum recommended gavage volume is 10-20 mL/kg.[13][14]
-
Restrain the rat firmly but gently, ensuring the head and neck are extended to create a straight path to the esophagus.[15]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth; mark the needle.[12][13]
-
Gently insert the ball-tipped needle into the mouth, advancing it along the upper palate into the esophagus to the pre-measured depth. The animal should swallow the tube as it passes. Do not force the needle.[15]
-
Administer the dose slowly and smoothly.
-
Withdraw the needle gently and return the animal to its cage. Monitor for any signs of distress.[14]
4. Blood Sample Collection:
-
Collect blood samples (approx. 200-250 µL) via an appropriate route (e.g., tail vein, saphenous vein) at specified time points.
-
Suggested time points: Pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place blood into K2-EDTA tubes and invert gently to mix.
-
Process blood to plasma by centrifuging at ~2,000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Protocol 2: Bioanalytical Sample Preparation (Plasma)
This protocol uses protein precipitation followed by clean-up, incorporating the deuterated internal standard for accurate quantification.
1. Materials:
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid
-
Calibrators and Quality Control (QC) samples
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
96-well deep-well plates or microcentrifuge tubes
2. Procedure:
-
Prepare a stock solution of this compound in acetonitrile. Create a working internal standard spiking solution (e.g., 100 ng/mL).
-
Thaw plasma samples, calibrators, and QCs on ice.
-
Aliquot 50 µL of each plasma sample, calibrator, and QC into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution in acetonitrile to each well/tube. The ACN serves as the protein precipitation agent.
-
Seal the plate or cap the tubes and vortex for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or clean tubes for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification
This protocol provides example parameters for the quantification of Monepantel sulfone. Instrument parameters should be optimized for the specific system used.
1. Instrumentation:
-
Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (literature shows success with negative mode, but should be optimized).[16]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Monepantel Sulfone (Analyte): Q1: 504 m/z → Q3: 186 m/z and 166 m/z.[16][17]
-
This compound (IS): Q1: 509 m/z → Q3: 186 m/z and 166 m/z (Note: Precursor is +5 Da; product ions may be the same if the deuterium (B1214612) label is not on the fragmented portion).
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
-
Apply a linear regression model with a 1/x² weighting to the calibration curve.
-
Use the regression equation to determine the concentration of Monepantel sulfone in the unknown plasma samples and QCs.
-
Plot the mean plasma concentration versus time data to generate a pharmacokinetic profile.
-
Calculate key PK parameters (Cmax, Tmax, AUC, T½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 10. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Monepantel Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monepantel (B609222) (MOP) is a broad-spectrum anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, effective against gastrointestinal nematodes in livestock, particularly sheep.[1] Its unique mode of action makes it a crucial tool against nematode strains resistant to other common anthelmintics.[1] Following administration, monepantel is rapidly metabolized in the host animal. The primary metabolic pathway involves oxidation of the sulfur atom to form monepantel sulfoxide (B87167) (MOP-SO) and subsequently monepantel sulfone (MOP-SO2).[1][2][3][4] Monepantel sulfone is the major and pharmacologically active metabolite found circulating in the bloodstream.[1][5][6] Therefore, accurate quantification of both the parent drug and its sulfone metabolite in plasma is essential for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy.
These application notes provide detailed protocols for the sample preparation of plasma for the simultaneous quantification of monepantel and monepantel sulfone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Monepantel
The biotransformation of monepantel is a multi-step process primarily occurring in the liver.[7] The key transformation is a two-step S-oxidation. Other Phase I (hydroxylation) and Phase II (conjugation with glucuronides, sulfates) reactions also occur, leading to metabolites that are primarily excreted in feces and urine.[1][3][8] In plasma, monepantel sulfone is the predominant metabolite, with concentrations significantly exceeding the parent compound shortly after administration.[6][9][10]
Quantitative Data Summary
The following table summarizes the performance metrics for various analytical methods used to detect monepantel and its sulfone metabolite in biological matrices. These values can serve as a benchmark for laboratory method validation.
| Matrix | Analyte(s) | Method | LOQ | Recovery (%) | Reference |
| Bovine Blood | Monepantel | LC-MS/MS | 0.25 ng/mL | Not Reported | [2] |
| Sheep Blood | Monepantel & MOP-SO2 | HPLC/UV | 3 ng/mL | Not Reported | [6][8] |
| Cow & Sheep Milk | Monepantel & MOP-SO2 | SPE-HPLC-MS/MS | 2.0 µg/kg | 90.1 - 103.3 | [11] |
| Dairy Products | Monepantel & MOP-SO2 | HPLC-MS/MS | 2.0 µg/kg | 79.5 - 102.9 | [12] |
| Goat Milk & Ovine Muscle | Monepantel & MOP-SO2 | QuEChERS-UHPLC-MS/MS | 0.8 - 65 ng/L | 85.3 - 103.9 | [13] |
Experimental Workflow Overview
The general workflow for analyzing monepantel and its metabolites in plasma involves sample collection, extraction of the analytes from the plasma matrix, and subsequent analysis by a sensitive detection method like LC-MS/MS. Protein precipitation is the most common initial step due to its simplicity and effectiveness in removing the bulk of interfering proteins.
Experimental Protocols
Note: All procedures should be performed in a fume hood. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.
Protocol 1: Protein Precipitation
This protocol is a rapid and effective method for extracting monepantel and monepantel sulfone from plasma samples. It is suitable for high-throughput analysis.
Materials:
-
Plasma samples (stored at -20°C or -80°C)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Internal Standard (IS) solution (e.g., isotopically labeled monepantel, if available)
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
HPLC vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
In a 1.5 mL microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Add the appropriate volume of internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma). The ACN serves to precipitate the plasma proteins.[11][14]
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile).[10]
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial with an insert for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is recommended when lower detection limits are required or when the plasma matrix is particularly complex, causing significant ion suppression. It is typically performed after an initial protein precipitation step.
Materials:
-
Supernatant from Protein Precipitation (Protocol 1, Step 7)
-
SPE cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL or similar polymeric reversed-phase sorbent)[4]
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Elution solvent (e.g., 100% Acetonitrile or 95:5 Acetonitrile:Water)
-
Wash solvent (e.g., 10% Acetonitrile in water)[4]
Procedure:
-
Take the supernatant collected from the protein precipitation step (Protocol 1, Step 7). Dilute it with 1 mL of deionized water to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the diluted sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of the wash solvent (10% acetonitrile in water) to remove polar interferences.[4] Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Place clean collection tubes inside the manifold. Elute the analytes (monepantel and monepantel sulfone) by passing 1 mL of the elution solvent (100% Acetonitrile) through the cartridge.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for LC-MS/MS analysis.
References
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. Investigation of the metabolism of monepantel in ovine hepatocytes by UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. fao.org [fao.org]
- 9. Accumulation of monepantel and its sulphone derivative in tissues of nematode location in sheep: pharmacokinetic support to its excellent nematodicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Monepantel and Its Metabolite Residues in Dairy Products by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
The Gold Standard: Applying d5-Labeled Standards in Veterinary Drug Analysis
The use of deuterium (B1214612) (d5)-labeled internal standards has become an indispensable tool in the quantitative analysis of veterinary drug residues in various matrices. This application note provides a comprehensive overview, detailed protocols, and quantitative data for researchers, scientists, and drug development professionals, highlighting the critical role of these standards in ensuring food safety and regulatory compliance.
The core principle behind using d5-labeled standards lies in the technique of isotope dilution mass spectrometry (IDMS). These standards are chemically identical to the analyte of interest, with the key difference being the substitution of five hydrogen atoms with deuterium. This subtle mass change allows for their differentiation by a mass spectrometer, while their identical chemical and physical properties ensure they behave similarly to the target analyte throughout the entire analytical process, from extraction and cleanup to chromatographic separation and ionization.[1][2] This co-elution and co-ionization effectively compensates for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.[1][3]
Key Advantages of d5-Labeled Standards:
-
Correction for Matrix Effects: Complex matrices such as milk, meat, and eggs can suppress or enhance the ionization of the target analyte, leading to inaccurate results. D5-labeled standards experience the same matrix effects, allowing for reliable correction.[2][3]
-
Compensation for Extraction Losses: During sample preparation, some of the analyte may be lost. Since the d5-labeled standard is added at the beginning of the process, it experiences the same losses, ensuring the final calculated concentration is accurate.[3]
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, d5-labeled standards significantly enhance the reproducibility and accuracy of analytical methods.[1][2]
Application in Veterinary Drug Classes
D5-labeled standards are utilized for the analysis of a wide array of veterinary drugs. The following table summarizes quantitative data for the analysis of various drugs using their corresponding d5-labeled internal standards in different animal-derived food matrices.
| Veterinary Drug | d5-Labeled Standard | Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Ciprofloxacin | Ciprofloxacin-d8 | Fish/Shellfish Tissues | HPLC-MS/MS | 0.1 | 92.5 - 98.1 | < 4.3 |
| Barbarin | d5-Barbarin | Equine Urine | HPLC-MS/MS | >98% purity | Not specified | Not specified |
| Sulfonamides | Isotopic Internal Standards | Milk | UPLC-MS/MS | 0.1 - 5 | > 60 | < 20 |
| Quinolones | Isotopic Internal Standards | Milk | UPLC-MS/MS | 0.1 - 5 | > 60 | < 20 |
| Nitroimidazoles | Isotopic Internal Standards | Milk | UPLC-MS/MS | 0.1 - 5 | > 60 | < 20 |
Experimental Protocols
General Workflow for Veterinary Drug Residue Analysis using d5-Labeled Standards
The following diagram illustrates a typical workflow for the analysis of veterinary drug residues using d5-labeled internal standards.
References
Application Notes and Protocols: Method Development for the Quantification of Monepantel Sulfone in Sheep Liver using UHPLC-MS/MS
Introduction
Monepantel (B609222) is a broad-spectrum anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, used for the treatment and control of gastrointestinal nematodes in sheep. Following administration, monepantel is rapidly metabolized in sheep to its major and pharmacologically active metabolite, monepantel sulfone.[1] Due to its prevalence and persistence in tissues, monepantel sulfone is the designated marker residue for monitoring compliance with maximum residue limits (MRLs).[2] The established MRL for monepantel sulfone in sheep liver is 3000 µg/kg.[2]
The complex and fatty nature of the liver matrix presents analytical challenges, including low extraction efficiency and significant matrix effects in LC-MS/MS analysis. This document provides a detailed protocol for the extraction, cleanup, and quantification of monepantel sulfone in sheep liver tissue, designed for researchers, scientists, and drug development professionals. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by dispersive solid-phase extraction (dSPE) cleanup and analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Metabolic Pathway of Monepantel in Sheep
Monepantel undergoes rapid and extensive metabolism in sheep, primarily through oxidation of the sulfide (B99878) moiety to form monepantel sulfoxide, which is then further oxidized to monepantel sulfone.[3][4] This metabolic activation is crucial for its anthelmintic activity. Monepantel sulfone is the predominant metabolite found in tissues and is more persistent than the parent compound.[1][5]
Figure 1: Simplified metabolic pathway of monepantel to monepantel sulfone in sheep.
Analytical Workflow
The overall analytical workflow consists of sample homogenization, extraction with an acidified organic solvent, partitioning with salts, cleanup of the extract using dSPE, and subsequent analysis by UHPLC-MS/MS.
Figure 2: Overview of the analytical workflow for monepantel sulfone in sheep liver.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade, ~98%).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
dSPE Sorbents: Primary secondary amine (PSA), C18, and a sorbent for lipid removal such as Agilent Bond Elut EMR—Lipid.
-
Standards: Monepantel sulfone analytical standard.
-
Equipment: High-speed homogenizer, refrigerated centrifuge, vortex mixer, analytical balance, evaporator, UHPLC-MS/MS system.
Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of monepantel sulfone standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Modified QuEChERS Protocol
-
Homogenization: Homogenize sheep liver samples to a uniform paste.
-
Weighing: Weigh 2.0 g (± 0.05 g) of the homogenized liver into a 50 mL centrifuge tube.
-
Fortification (for QC and calibration): Spike the blank liver samples with the appropriate working standard solutions.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the sample tube.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge at 5,000 x g for 10 minutes at 4°C.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer: Transfer a 5 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing the cleanup sorbents. For liver, a combination of 50 mg PSA, 50 mg C18, and a lipid removal sorbent is recommended per mL of extract.
-
Vortex: Vortex the dSPE tube for 2 minutes to ensure thorough mixing of the extract with the sorbents.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Final Extract: Transfer an aliquot of the cleaned extract into an autosampler vial for analysis. Depending on the sensitivity of the instrument, the extract may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
UHPLC-MS/MS Analysis
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suggested gradient is to start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Mass Spectrometry Parameters for Monepantel Sulfone
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| 504.1 | 186.0 | 166.0 |
Table 2: Method Performance Characteristics (Target Values)
| Parameter | Target Value | Comments |
| Linearity (r²) | > 0.99 | Over a concentration range relevant to the MRL (e.g., 50 - 5000 µg/kg). |
| Recovery (%) | 70 - 110% | Extraction recovery can be challenging in liver; optimization may be required.[5] |
| Repeatability (RSDr %) | < 15% | Within-day precision. |
| Reproducibility (RSDR %) | < 20% | Between-day precision. |
| Limit of Quantification (LOQ) | ≤ 50 µg/kg | A validated HPLC/UV method has an LOQ of 50 µg/kg.[5] |
Conclusion
The described method provides a robust framework for the determination of monepantel sulfone in sheep liver. The use of a modified QuEChERS protocol with a dedicated lipid removal dSPE step is crucial for obtaining clean extracts and minimizing matrix effects, which are prevalent in liver samples. The UHPLC-MS/MS parameters provide the necessary selectivity and sensitivity for quantification at levels relevant to regulatory MRLs. It is essential that this method be fully validated in the laboratory of use to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.
References
Application Notes and Protocols for the Preparation of a Stock Solution of (Rac)-Monepantel sulfone-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of (Rac)-Monepantel sulfone-d5. This deuterated analog serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
This compound is the deuterium-labeled form of Monepantel sulfone[1][]. Monepantel is an anthelmintic agent belonging to the amino-acetonitrile derivative class[3]. The sulfone metabolite is a key residue for monitoring in pharmacokinetic and metabolism studies[3]. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible quantification in complex biological matrices by compensating for variations during sample preparation and analysis[1][4].
Compound Information
| Parameter | Value | Reference |
| Product Name | This compound | [5] |
| CAS Number | 2747918-68-7 | [5] |
| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S | [5][6] |
| Molecular Weight | 510.42 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% (Lot-specific) | [1][7] |
Quantitative Data Summary
The stability of this compound is critical for its use as an analytical standard. The following table summarizes the recommended storage conditions for the compound in its solid form and in solution[1][5]. Adherence to these conditions will ensure the integrity and longevity of the standard.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 1: Recommended Storage Conditions and Stability of this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound in acetonitrile (B52724). Researchers should adjust the concentration based on their specific analytical requirements.
1. Materials and Equipment
-
This compound solid powder
-
High-purity acetonitrile (HPLC or MS grade)[4] or methanol[4]
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with PTFE-lined screw caps (B75204) for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2. Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[5].
-
Avoid contact with skin and eyes by wearing appropriate PPE[5]. In case of contact, rinse the affected area thoroughly with water[5].
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound[5].
3. Step-by-Step Procedure
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound powder. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg of the solid. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed powder into the volumetric flask. This can be done by carefully tapping the weighing paper or by rinsing the weighing boat with small aliquots of the solvent (acetonitrile) and transferring the rinse into the flask.
-
Dissolution: Add approximately half of the final volume of acetonitrile to the volumetric flask.
-
Sonication and Vortexing: Cap the flask and gently vortex the mixture for 30-60 seconds to facilitate dissolution. If the compound does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes. Alternate between vortexing and sonication until the solid is completely dissolved.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add acetonitrile to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the prepared stock solution into amber glass vials for storage. It is recommended to create smaller aliquots to minimize freeze-thaw cycles.
-
Labeling and Documentation: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Record all preparation details in a laboratory notebook.
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][5].
Visualizations
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Monepantel sulfone - Traceable Reference Standard for Residue Analysis (CAS 851976-52-8) [witega.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rac-Monepantel Sulfone-d5 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
Application Note: Quantitative Analysis of Monepantel Sulfone in Environmental Samples using (Rac)-Monepantel sulfone-d5 by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Monepantel (B609222) sulfone, the primary metabolite of the anthelmintic drug Monepantel, in environmental samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The use of (Rac)-Monepantel sulfone-d5 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers and scientists monitoring veterinary drug residues in soil and water matrices.
Introduction
Monepantel is a broad-spectrum anthelmintic used to control gastrointestinal nematodes in livestock. Following administration, Monepantel is rapidly metabolized to Monepantel sulfone, which is the major residue found in animal tissues and excreta.[1] Consequently, Monepantel sulfone can enter the environment through the application of manure to agricultural lands, posing a potential risk to ecosystems. Monitoring the concentration of this metabolite in environmental compartments such as soil and water is crucial for environmental risk assessment.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they closely mimic the behavior of the analyte during sample preparation and ionization. This compound is the deuterated analog of Monepantel sulfone and serves as an ideal internal standard for its accurate quantification. This application note provides detailed protocols for the extraction and analysis of Monepantel sulfone in soil and water samples using this compound.
Metabolic Pathway of Monepantel
Monepantel undergoes metabolic oxidation to form its primary metabolite, Monepantel sulfone.
Caption: Metabolic conversion of Monepantel to Monepantel sulfone.
Experimental Protocols
Sample Preparation
(a) Soil Samples
A modified QuEChERS protocol is employed for the extraction of Monepantel sulfone from soil.[2][3][4]
-
Weighing and Spiking: Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. Add a known concentration of this compound internal standard solution.
-
Hydration: Add 10 mL of ultrapure water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration. Let the sample stand for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid. Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
-
Salting-Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. Vortex for 1 minute.
-
Final Centrifugation and Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
(b) Water Samples
For water samples, a solid-phase extraction (SPE) protocol is recommended.
-
Sample Preparation and Spiking: Filter the water sample (500 mL) through a 0.45 µm glass fiber filter. Add a known concentration of this compound internal standard solution. Adjust the pH of the water sample to 7.0.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (or equivalent) SPE cartridge (200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water.
-
Elution: Elute the analytes with 6 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Monepantel Sulfone | 504.0 | 186.0 | 25 |
| 504.0 | 166.0 | 35 | |
| This compound | 509.0 | 186.0 | 25 |
| 509.0 | 171.0 | 35 |
Note: Collision energies should be optimized for the specific instrument used. The analysis is performed in negative ion mode, and product ions at m/z 186 and m/z 166 are observed for Monepantel sulfone.[5][6]
Experimental Workflow
Caption: Workflow for the analysis of Monepantel sulfone in environmental samples.
Quantitative Data
The following table summarizes the expected performance of the analytical method based on validation studies of similar veterinary drug residues in environmental matrices.
| Parameter | Soil | Water |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.05 µg/L |
| Linearity (r²) | >0.99 | >0.99 |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (RSD%) | <15% | <10% |
Conclusion
The described method provides a reliable and sensitive approach for the quantification of Monepantel sulfone in soil and water samples. The use of a deuterated internal standard, this compound, coupled with a modified QuEChERS extraction and LC-MS/MS analysis, ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for environmental monitoring of this emerging contaminant, enabling researchers to generate high-quality data for environmental risk assessment and regulatory purposes.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Monepantel Sulfone Quantification
Welcome to the technical support center for the quantification of monepantel (B609222) sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming matrix effects and troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is monepantel sulfone and why is its quantification important?
Monepantel is an anthelmintic drug used in veterinary medicine. In the body, it is metabolized to its major and pharmacologically active metabolite, monepantel sulfone.[1][2] Accurate quantification of monepantel sulfone is crucial for pharmacokinetic studies, residue analysis in animal-derived food products (like milk and muscle tissue), and ensuring efficacy and safety.[1][3][4]
Q2: What are matrix effects and how do they affect monepantel sulfone quantification?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5] In the context of monepantel sulfone quantification by liquid chromatography-mass spectrometry (LC-MS), components of biological matrices such as plasma, milk, or muscle tissue can interfere with the ionization of monepantel sulfone in the MS source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.
Q3: What are the common analytical techniques used for monepantel sulfone quantification?
The most common analytical technique is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][3] This method offers high sensitivity and selectivity, which are essential for detecting low concentrations of the analyte in complex biological samples.
Q4: What are the primary strategies to overcome matrix effects in monepantel sulfone analysis?
The main strategies focus on three areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Chromatographic Separation: Optimizing the LC method to separate monepantel sulfone from matrix interferences.
-
Calibration Strategies: Using techniques like matrix-matched calibration or stable isotope-labeled internal standards to compensate for any remaining matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of monepantel sulfone.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure monepantel sulfone is in a single ionic form. | |
| Sample solvent is too strong. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[6] | |
| Ion Suppression or Enhancement | Co-elution of matrix components. | 1. Improve sample cleanup using a more rigorous extraction method (e.g., a different SPE sorbent or a multi-step LLE). 2. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| High concentration of salts or phospholipids (B1166683) in the sample extract. | 1. Incorporate a desalting step in the sample preparation. 2. Use a phospholipid removal plate or cartridge during sample cleanup. | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | 1. Ensure consistent timing and execution of each step in the extraction protocol. 2. Automate the sample preparation process if possible. |
| Instrument instability. | 1. Check for leaks in the LC system. 2. Ensure the MS source is clean and stable. Perform a system suitability test before running samples.[7] | |
| Low Analyte Recovery | Inefficient extraction from the matrix. | 1. Optimize the extraction solvent and pH. 2. Increase the extraction time or use a more vigorous mixing technique. |
| Analyte adsorption to labware. | Use low-adsorption vials and pipette tips. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the reported recovery efficiencies of different sample preparation methods for monepantel sulfone in various biological matrices.
| Sample Preparation Method | Matrix | Monepantel Sulfone Recovery (%) | Key Advantages | Reference |
| Modified QuEChERS | Milk | 106 | Fast, simple, and uses minimal solvent. | [1][3] |
| Modified QuEChERS | Muscle | 108 | Effective for solid tissues. | [1][3] |
| Solid-Phase Extraction (SPE) | Milk | 90.1 - 103.3 | Provides a cleaner extract, reducing matrix effects. | |
| Liquid-Liquid Extraction (LLE) | Plasma | >70 (general for similar analytes) | Simple and effective for liquid samples. | [5] |
Note: Recovery data is based on reported values in the cited literature and may vary depending on specific experimental conditions.
Experimental Protocols
Modified QuEChERS Method for Milk and Muscle
This protocol is adapted from the method described by Kinsella et al. (2011).[1][3]
-
Sample Homogenization:
-
For milk: Use the sample directly.
-
For muscle: Homogenize 10 g of tissue.
-
-
Extraction:
-
To a 50 mL centrifuge tube, add 10 g of the homogenized sample.
-
Add 10 mL of acetonitrile (B52724).
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) for Milk
This protocol is based on a method for the analysis of monepantel and its metabolites in milk.
-
Sample Pre-treatment:
-
To 5 mL of milk, add 10 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a neutral alumina (B75360) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute monepantel sulfone with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Experimental workflows for QuEChERS and SPE sample preparation.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
Technical Support Center: (Rac)-Monepantel Sulfone-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (Rac)-Monepantel sulfone-d5 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.
Q2: What solvents are compatible with this compound?
A2: For analytical purposes, solvents such as acetonitrile (B52724) or methanol (B129727) are recommended for preparing stock solutions.[1] It is important to use high-purity solvents to avoid introducing impurities that could affect stability.
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be exposed to strong acids, strong alkalis, or strong oxidizing/reducing agents, as these can cause degradation.[2]
Q4: How does deuterium (B1214612) labeling affect the stability of Monepantel sulfone?
Stability and Storage Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution states.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Table 1: Recommended Storage Conditions for Solid this compound[3]
| Solvent | Storage Temperature | Duration |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Recommended Storage Conditions for this compound in Solution[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in chromatography) | Degradation of the standard solution. | - Prepare fresh stock solutions and working standards. - Ensure solutions are stored at the correct temperature and protected from light. - Verify the compatibility of the solvent with the compound. |
| Appearance of unexpected peaks in chromatograms | Degradation products may have formed. | - Review the storage conditions and handling procedures. - Consider performing a forced degradation study to identify potential degradation products. - Check for incompatibility with other reagents or materials in the experimental setup. |
| Loss of compound during sample preparation | Adsorption to container surfaces or instability in the sample matrix. | - Use silanized glassware or low-adsorption plasticware. - Minimize the time between sample preparation and analysis. - Evaluate the stability of the compound in the specific sample matrix at the processing temperature. |
| Precipitation of the compound in solution | Poor solubility or solvent evaporation. | - Ensure the solvent is appropriate for the desired concentration. - Store solutions in tightly sealed containers to prevent solvent evaporation. - If working with aqueous solutions, check the pH and consider using a co-solvent. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines.[4][5]
Protocol 1: Solution Stability Assessment
This protocol outlines the steps to evaluate the stability of this compound in a specific solvent at different temperatures.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a high-purity solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple vials.
-
-
Storage Conditions:
-
Store the vials at various temperatures:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
Accelerated (40°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC or UHPLC-MS/MS method to determine the concentration of the compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
A significant decrease in concentration indicates instability under that storage condition.
-
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol is designed to investigate the susceptibility of this compound to hydrolysis across a range of pH values.
-
Preparation of Solutions:
-
Prepare acidic, basic, and neutral solutions:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
-
Sample Preparation:
-
Add a known amount of this compound stock solution to each of the hydrolytic solutions to achieve a final concentration of approximately 100 µg/mL.
-
-
Incubation:
-
Incubate the samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Neutralization and Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Quantify the amount of degradation and identify any major degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Troubleshooting low recovery of monepantel sulfone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of monepantel (B609222) sulfone during extraction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing low recovery of monepantel sulfone from tissue samples. What are the common causes and solutions?
A1: Low recovery of monepantel sulfone can stem from several factors related to the extraction method and the sample matrix. Below is a troubleshooting guide addressing common issues with different extraction techniques.
Troubleshooting Low Recovery by Extraction Method
| Extraction Technique | Potential Cause | Recommended Solution |
| Liquid-Liquid Extraction (LLE) | Incorrect Solvent Polarity: The extraction solvent may not be optimal for the nonpolar nature of monepantel sulfone.[1] | - Use a non-polar or semi-polar solvent like acetonitrile (B52724), which has been shown to be effective for extracting monepantel sulfone from tissues.[2] - Consider solvent mixtures to optimize polarity. |
| Insufficient Phase Separation: Emulsion formation between the aqueous and organic layers can trap the analyte, leading to poor recovery. | - Allow adequate time for layers to separate. - Centrifugation can be used to break up emulsions and achieve a clear separation. - The addition of salt (salting out) can increase the ionic strength of the aqueous phase and improve separation. | |
| Incorrect pH: The pH of the aqueous phase can influence the partitioning of the analyte. | - While monepantel sulfone is generally neutral, ensure the sample pH is not extreme, which could potentially affect its stability or interaction with the matrix. | |
| Solid-Phase Extraction (SPE) | Improper Sorbent Selection: The chosen SPE cartridge may not have the appropriate chemistry to retain and elute monepantel sulfone effectively. | - For a nonpolar compound like monepantel sulfone, a reverse-phase sorbent (e.g., C18) is generally suitable. |
| Inadequate Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent analyte retention. | - Ensure the sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with the sample loading solution or a similar buffer. | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte loss during the loading step. | - Reduce the sample volume or use a cartridge with a larger sorbent bed. | |
| Inefficient Elution: The elution solvent may be too weak to desorb the analyte completely from the sorbent. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). - Ensure a sufficient volume of elution solvent is used. | |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Matrix Effects: Co-extracted matrix components can interfere with the extraction and subsequent analysis, particularly in complex matrices like liver.[3] | - Optimize the dispersive SPE (d-SPE) cleanup step by selecting appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering substances. |
| Inadequate Homogenization: Incomplete homogenization of the tissue sample can lead to inefficient extraction. | - Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent extraction. | |
| Incorrect Salt Concentration: The type and amount of salt used can affect the partitioning of the analyte into the organic phase. | - Follow a validated QuEChERS protocol specific for your matrix and analyte if available. The addition of salts like magnesium sulfate (B86663) and sodium chloride is crucial for phase separation.[4] |
Q2: Are there specific challenges associated with extracting monepantel sulfone from certain tissues?
A2: Yes, the tissue matrix can significantly impact extraction efficiency. Liver tissue, in particular, has been reported to be more challenging for monepantel sulfone extraction. Studies have shown that while simple solvent extraction can recover a high percentage of residues from fat, kidney, and muscle, the recovery from liver can be lower, with a higher percentage of unextracted residues.[3] More rigorous extraction conditions may be necessary for liver samples.[2]
Q3: Can the metabolic conversion of monepantel to monepantel sulfone affect extraction?
A3: The metabolic process itself does not directly hinder extraction. However, understanding this pathway is crucial for selecting the target analyte and appropriate analytical methods. Monepantel is rapidly oxidized to monepantel sulfone, which is the major metabolite found in tissues and blood.[1][5] Therefore, methods should be optimized for the detection and recovery of monepantel sulfone as the primary residue.
Quantitative Data Summary
The recovery of monepantel and monepantel sulfone can vary depending on the sample matrix and the extraction method employed. The following table summarizes reported recovery data from various studies.
| Analyte | Matrix | Extraction Method | Mean Recovery (%) |
| Monepantel | Milk | Modified QuEChERS | 108[6][7][8] |
| Monepantel Sulfone | Milk | Modified QuEChERS | 106[6][7][8] |
| Monepantel | Muscle | Modified QuEChERS | 109[6][7][8] |
| Monepantel Sulfone | Muscle | Modified QuEChERS | 108[6][7][8] |
| Monepantel Sulfone | Liver | Acetonitrile Homogenization | ~70[2] |
| Monepantel Sulfone | Fat | Hexane (B92381) Extraction | >90[2] |
| Monepantel Sulfone | Kidney | Acetonitrile Homogenization | ~80[2] |
Experimental Protocols
Modified QuEChERS Method for Milk and Muscle
This protocol is adapted from a validated method for the determination of monepantel and monepantel sulfone in goat's milk and ovine muscle.[6][7]
1.1. Sample Preparation:
-
Milk: Centrifuge milk samples to separate the fatty layer.
-
Muscle: Homogenize muscle tissue until a uniform consistency is achieved.
1.2. Extraction:
-
To a 10 g sample, add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
1.3. Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Solvent Extraction for Tissues
This is a general protocol based on methods described for tissue residue analysis.[2][3]
2.1. Sample Preparation:
-
Homogenize 1 g of the tissue sample (e.g., liver, fat, kidney, muscle).
2.2. Extraction:
-
Add 9 mL of acetonitrile to the homogenized sample.
-
Shake or homogenize mechanically for 2-10 minutes depending on the tissue type (fat may require longer shaking and sonication).
-
Centrifuge to pellet the solid material.
-
Collect the acetonitrile supernatant.
-
The extract may be further concentrated or diluted as needed for analysis. For fatty matrices, a hexane extraction may be more appropriate.[2]
Visualizations
Metabolic Pathway of Monepantel
Monepantel undergoes rapid metabolism in the body, primarily through oxidation of the sulfur atom to form monepantel sulfone. This is the predominant metabolite found in tissues.
Caption: Metabolic conversion of monepantel to monepantel sulfone.
General Troubleshooting Workflow for Low Analyte Recovery
This workflow provides a logical sequence of steps to diagnose and resolve low recovery issues during sample extraction.
Caption: Troubleshooting workflow for low extraction recovery.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. fao.org [fao.org]
- 3. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. hawach.com [hawach.com]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
Potential for isotopic exchange in deuterated monepantel sulfone
Welcome to the technical support center for deuterated monepantel (B609222) sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to offer troubleshooting strategies for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterated monepantel sulfone and why is it used in our research?
A1: Deuterated monepantel sulfone is a stable isotope-labeled (SIL) version of monepantel sulfone, the primary and most persistent metabolite of the anthelmintic drug monepantel. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis. The mass difference due to deuterium (B1214612) labeling enables the mass spectrometer to distinguish it from the native compound.
Q2: What is isotopic exchange and why is it a concern for deuterated monepantel sulfone?
A2: Isotopic exchange, also known as back-exchange, is an unintended chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can compromise the accuracy of quantitative assays by causing a decrease in the internal standard's signal and a corresponding artificial increase in the analyte's signal. For deuterated monepantel sulfone, this could lead to an overestimation of the metabolite's concentration in a given sample.
Q3: Which hydrogen atoms on the monepantel sulfone molecule are most susceptible to exchange?
A3: The stability of deuterium labels varies depending on their position within the molecule. For monepantel sulfone, the most labile proton, and therefore the most susceptible position for deuterium exchange, is the amide proton (-NH-). Protons on the aromatic rings are generally stable but can be susceptible to exchange under strongly acidic conditions. While less likely, hydrogens on the carbon adjacent (alpha) to the sulfone group could potentially exchange under strong base-catalyzed conditions. The trifluoromethyl groups are not susceptible to hydrogen-deuterium exchange.
Q4: What experimental conditions can promote isotopic exchange in deuterated monepantel sulfone?
A4: Several factors can increase the risk of isotopic exchange:
-
pH: The rate of exchange is significantly influenced by pH. Exchange is generally minimized at a slightly acidic pH (around 2.5-4) and is accelerated under both strongly acidic and, particularly, basic conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Storing samples or conducting experiments at elevated temperatures can lead to a greater loss of deuterium.
-
Solvent Composition: Protic solvents, such as water and methanol, are a source of hydrogen atoms and can facilitate back-exchange. Prolonged exposure to these solvents, especially at non-optimal pH and elevated temperatures, should be avoided.
-
Sample Matrix: Biological matrices like plasma or tissue homogenates can contain enzymes or other components that may catalyze the exchange process.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues related to the isotopic exchange of deuterated monepantel sulfone.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreasing internal standard (IS) signal over time in stored samples or during a long analytical run. | Isotopic back-exchange leading to a loss of the deuterated signal. | 1. Re-analyze a freshly prepared sample: Compare the IS response to that of the older samples. 2. Evaluate storage conditions: Ensure samples are stored at low temperatures (e.g., -80°C) and in a neutral or slightly acidic buffer if possible. 3. Check autosampler temperature: Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run. |
| Appearance of a peak for the unlabeled analyte in a blank sample spiked only with the deuterated IS. | Direct evidence of back-exchange where the deuterated IS has converted to the unlabeled form. | 1. Confirm the identity of the peak: Verify the retention time and mass transition match that of the unlabeled monepantel sulfone. 2. Investigate the sample preparation procedure: Identify any steps involving high pH, high temperature, or prolonged exposure to protic solvents. 3. Modify the analytical method: Adjust the pH of the mobile phase to be slightly acidic (e.g., pH 3-4 with formic acid). |
| Inaccurate or imprecise quantitative results, often showing a positive bias (overestimation). | The combination of a decreasing IS signal and an increasing analyte signal due to back-exchange. | 1. Perform a stability assessment: Conduct the experiment detailed in the "Experimental Protocols" section to quantify the extent of exchange under your specific conditions. 2. Optimize the entire workflow: Systematically evaluate and modify each step of the sample preparation and analysis to minimize the conditions that promote exchange. 3. Consider an alternative IS: If exchange cannot be sufficiently minimized, consider using a ¹³C-labeled internal standard, which is not susceptible to back-exchange. |
| Non-linear calibration curves, especially at the lower or upper ends. | Contribution of the back-exchanged IS to the analyte signal, which can disproportionately affect the signal-to-noise ratio at different concentrations. | 1. Verify the purity of the deuterated standard: Check the certificate of analysis for the isotopic purity. 2. Prepare fresh calibration standards: Use optimized storage and preparation conditions to minimize exchange during the preparation of calibrators. 3. Evaluate matrix effects: Ensure that the observed non-linearity is not due to differential matrix effects between the analyte and the IS. |
Data Presentation
The following table presents hypothetical data from a stability study on deuterated monepantel sulfone to illustrate the impact of pH and temperature on isotopic exchange. The data represents the percentage of the deuterated internal standard remaining after a 24-hour incubation period.
| pH | Temperature (°C) | % Deuterated Monepantel Sulfone Remaining (Hypothetical) |
| 3.0 | 4 | >99% |
| 3.0 | 25 | 98% |
| 3.0 | 50 | 92% |
| 7.0 | 4 | 97% |
| 7.0 | 25 | 90% |
| 7.0 | 50 | 75% |
| 10.0 | 4 | 91% |
| 10.0 | 25 | 78% |
| 10.0 | 50 | 55% |
Note: This data is for illustrative purposes only and is intended to demonstrate the expected trends. Actual rates of exchange will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of Deuterated Monepantel Sulfone
Objective: To determine the stability of deuterated monepantel sulfone and the extent of back-exchange under various experimental conditions (pH, temperature, and matrix).
Materials:
-
Deuterated monepantel sulfone stock solution
-
Unlabeled monepantel sulfone stock solution
-
Blank biological matrix (e.g., plasma, liver homogenate)
-
Buffers of varying pH (e.g., pH 3, 7, and 10)
-
LC-MS/MS system with a validated method for monepantel sulfone analysis
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples in triplicate for each condition to be tested (e.g., pH 3 at 4°C, pH 7 at 25°C, etc.).
-
Set A (Matrix): Spike a known concentration of deuterated monepantel sulfone into the blank biological matrix.
-
Set B (Buffer): Spike the same concentration of deuterated monepantel sulfone into the corresponding buffer.
-
Set C (T=0 Control): Spike the same concentration of deuterated monepantel sulfone into the matrix or buffer and immediately process and analyze.
-
-
Incubation:
-
Incubate the samples from Sets A and B under the specified temperature conditions for a defined period (e.g., 24 hours).
-
-
Sample Processing:
-
After incubation, process all samples (including T=0 controls) using your standard extraction protocol (e.g., protein precipitation followed by solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for both deuterated and unlabeled monepantel sulfone.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard for all samples.
-
Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 control. A significant decrease indicates degradation or exchange.
-
The presence and magnitude of a peak for the unlabeled analyte in the incubated samples (Sets A and B) is a direct measure of back-exchange.
-
Visualizations
Caption: Factors influencing isotopic back-exchange of deuterated monepantel sulfone.
Caption: Troubleshooting workflow for isotopic exchange issues.
Technical Support Center: Chromatographic Analysis of Monepantel Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of monepantel (B609222) sulfone.
Troubleshooting Guide
Poor peak shape in high-performance liquid chromatography (HPLC) can compromise the accuracy and precision of analytical results.[1][2] Common issues include peak tailing, fronting, and broadening. This guide provides a systematic approach to troubleshooting these problems in the analysis of monepantel sulfone.
My monepantel sulfone peak is tailing. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1][3] It can be caused by a variety of factors, from interactions with the stationary phase to issues with the HPLC system itself.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[4][5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[2][6][7]
-
Solution: Reduce the sample concentration or the injection volume.[7]
-
-
Column Contamination: Accumulation of sample matrix components on the column frit or packing material can cause peak distortion.[1][7]
-
Dead Volume: Excessive volume in the system (e.g., from tubing that is too long or has too large an internal diameter) can lead to peak broadening and tailing.[3][7]
-
Solution: Use tubing with the smallest appropriate internal diameter and length. Ensure all fittings are properly seated.[7]
-
dot
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. silicycle.com [silicycle.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. waters.com [waters.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ion Suppression with d5-Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in liquid chromatography-mass spectrometry (LC-MS) experiments using d5-internal standards.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS analysis.
Problem 1: Inconsistent or lower than expected analyte signal, despite using a d5-internal standard.
-
Possible Cause: Differential ion suppression is occurring, where the analyte and the d5-internal standard (IS) are not being affected by the matrix in the same way. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1][2] This separation can be due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][3]
-
Troubleshooting Steps:
-
Verify Co-elution:
-
Inject a mixed solution containing both the analyte and the d5-IS.
-
Overlay their chromatograms to confirm identical retention times.[2] Even slight shifts can lead to differential suppression.
-
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression.[1][2][4] A dip in the constant analyte signal upon injection of a blank matrix extract indicates suppression.
-
Quantitatively assess the matrix effect for both the analyte and the d5-IS individually using the post-extraction spike method.[5][6]
-
-
Optimize Chromatography:
-
Enhance Sample Preparation:
-
Problem 2: The signal for the d5-internal standard is highly variable or decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components may be causing increasing ion suppression over time.[1] It's also possible that the internal standard itself is not pure.[10]
-
Troubleshooting Steps:
-
Check for Carryover:
-
Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.[1]
-
-
Extend the Run Time:
-
Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
-
Improve Wash Steps:
-
Optimize the needle and injector wash steps in your autosampler method.
-
-
Verify Internal Standard Purity:
-
Ensure the purity of the d5-internal standard to avoid interference.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][11][12] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][9] The "matrix" includes all components in a sample other than the analyte of interest, such as salts, lipids, and proteins.[1][8]
Q2: Shouldn't a d5-internal standard automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1][2] However, if there is a slight chromatographic separation between the analyte and the IS (the deuterium isotope effect), they may be affected differently by the matrix, leading to inaccurate results.[1][2][3]
Q3: How can I quantitatively assess the matrix effect?
A3: The matrix effect can be quantified using the post-extraction spiking method.[5][6] The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[5]
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
The formula is: MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
To assess the effectiveness of the internal standard, an IS-normalized MF is calculated:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-normalized MF close to 1.0 suggests the internal standard is effectively compensating for the matrix effect.[5]
Q4: What are the best ways to minimize ion suppression?
A4: A multi-faceted approach is often the most effective:
-
Robust Sample Preparation: Techniques like SPE and LLE are highly effective at removing matrix components that cause ion suppression.[8][9]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.[7][8]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components. This is only feasible if the analyte concentration remains detectable.[11]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A d5-IS is a type of SIL-IS and is considered the gold standard for compensating for ion suppression.[4][11]
Quantitative Data Summary
The following table summarizes the expected outcomes when assessing matrix effects.
| Scenario | Analyte Peak Area (Spiked Extract vs. Neat) | d5-IS Peak Area (Spiked Extract vs. Neat) | Analyte/d5-IS Ratio | Interpretation |
| No Matrix Effect | Similar | Similar | Stable | The matrix is not significantly impacting ionization. |
| Suppression with Effective IS Correction | Decreased | Decreased proportionally | Stable | The d5-IS is effectively compensating for ion suppression. |
| Suppression with Ineffective IS Correction | Decreased | Decreased, but not proportionally | Variable | Differential ion suppression is occurring. Further method optimization is needed. |
| Enhancement with Effective IS Correction | Increased | Increased proportionally | Stable | The d5-IS is effectively compensating for ion enhancement. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement for an analyte and its d5-internal standard.
Methodology:
-
Prepare Solutions:
-
Neat Solution: Prepare a solution of the analyte and d5-IS in a clean solvent (e.g., mobile phase) at a known concentration.
-
Blank Matrix Preparation: Process a blank matrix sample (e.g., plasma, urine) using your established sample preparation method to create a blank matrix extract.
-
Post-Extraction Spiked Sample: Spike the blank matrix extract with the analyte and d5-IS to achieve the same final concentration as the Neat Solution.
-
-
LC-MS Analysis:
-
Inject the Neat Solution and the Post-Extraction Spiked Sample into the LC-MS system.
-
Acquire data and determine the peak areas for the analyte and the d5-IS in both injections.
-
-
Calculations:
-
Calculate the Matrix Factor (MF) for both the analyte and the d5-IS using the formula mentioned in FAQ #3.
-
Calculate the IS-Normalized Matrix Factor.
-
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
Objective: To identify the retention times where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Using a T-piece, connect the outlet of the LC column and a syringe pump to the inlet of the mass spectrometer's ion source.
-
-
Infusion:
-
Continuously infuse a standard solution of the analyte at a constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
-
Injection and Analysis:
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent analyte signals.
Caption: How d5-internal standards correct for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Calibration curve linearity issues in monepantel analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of monepantel (B609222), with a specific focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for monepantel is showing a downward curve at higher concentrations. What is the likely cause?
This phenomenon is often indicative of detector saturation, particularly in UV or mass spectrometry detectors. When the analyte concentration is too high, the detector response may no longer be proportional to the concentration.
Troubleshooting Steps:
-
Extend the dilution series: Prepare standards with lower concentrations to establish the linear range of your detector.
-
Reduce injection volume: Injecting a smaller volume of your standards can help prevent overloading the detector.
-
Check detector specifications: Consult your instrument manual for the specified linear dynamic range of your detector. Most UV detectors exhibit linearity up to approximately 1.0 Absorbance Unit.[1]
Q2: I'm observing poor linearity (low R² value) across my entire calibration range for monepantel. What should I investigate?
Poor linearity across the entire calibration range often points to fundamental issues with the standard preparation, the analytical column, or the mobile phase.
Troubleshooting Steps:
-
Verify standard preparation: Meticulously re-prepare your stock and working standards, ensuring accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks, as errors in preparation are a frequent cause of non-linearity.[1]
-
Assess column performance: The analytical column may be contaminated or degraded.
-
Action: Flush the column with a strong solvent or replace it if performance does not improve.
-
-
Evaluate mobile phase: Inconsistent mobile phase composition can lead to variable retention times and poor peak shapes.
-
Action: Prepare fresh mobile phase and ensure proper degassing.
-
Q3: My monepantel calibration curve is non-linear at the lower concentration end. What could be the issue?
Non-linearity at the beginning of the calibration curve, where the slope increases with concentration, can be due to active adsorption sites within the chromatographic system.
Troubleshooting Steps:
-
Investigate the analytical column: The column may have active sites that adsorb the analyte at low concentrations.
-
Check for matrix effects: If analyzing samples in a complex matrix (e.g., milk, tissue), endogenous components can interfere with the ionization of monepantel, especially at low concentrations.[2]
-
Action: Employ more effective sample preparation techniques like Solid Phase Extraction (SPE) or use a matrix-matched calibration curve.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for Monepantel and its Metabolite
Symptoms:
-
Asymmetrical peaks for monepantel and/or its sulfone metabolite.
-
Difficulty in integrating peaks consistently, leading to poor precision and linearity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - Ensure the mobile phase pH is appropriate for monepantel's chemical properties. - Consider using a column with end-capping to minimize silanol (B1196071) interactions. |
| Column Contamination or Degradation | - Flush the column with a series of strong solvents. - If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | - Optimize the mobile phase composition, including the organic modifier and any additives. |
Issue 2: Inconsistent Recoveries During Sample Preparation
Symptoms:
-
High variability in recovery values across different samples.
-
Poor accuracy and linearity in the resulting calibration curve.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent and technique (e.g., ultrasonication time, shaking speed). - For milk samples, protein precipitation with acetonitrile (B52724) is a common step.[3] Ensure complete precipitation. |
| Inconsistent SPE Performance | - Ensure proper conditioning and equilibration of the SPE cartridges. - Optimize the wash and elution solvent compositions and volumes. |
| Matrix Effects | - Implement matrix-matched calibration standards to compensate for matrix-induced signal suppression or enhancement.[4] |
Experimental Protocols
Sample Preparation for Monepantel in Milk (HPLC-MS/MS)
This protocol is based on established methods for the determination of monepantel and its metabolites in dairy products.[3][5]
-
Extraction:
-
To 5 mL of milk sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 8000 rpm for 10 minutes.
-
-
Purification (Liquid-Liquid Extraction):
-
Transfer the supernatant to a new tube.
-
Add 5 mL of hexane (B92381) and vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Discard the upper hexane layer.
-
-
Concentration:
-
Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
HPLC-MS/MS Conditions for Monepantel Analysis
The following table summarizes typical HPLC-MS/MS parameters used for the analysis of monepantel.
| Parameter | Condition |
| Column | C8 or C18 (e.g., Inertsil C8, 2.1 mm × 100 mm, 3 µm)[5] |
| Mobile Phase | Gradient elution with Methanol and 0.5 mmol/L Ammonium Acetate in water[5] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
Quantitative Data Summary
The following tables provide a summary of validation data from various studies on monepantel analysis.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Correlation Coefficient (r²) |
| Monepantel & Metabolite | Dairy Products | 0.1–5.0 µg/L[5] | 2.0 µg/kg[5] | > 0.99[3] |
| Monepantel & Metabolite | Cow and Sheep Milk | 0.1-5.0 µg/L[3] | 2.0 µg/kg[3] | > 0.99[3] |
| Monepantel & MNPSO₂ | Plasma | 4–400 ng/mL[6] | 4 ng/mL[6] | ≥ 0.998[6] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiked Levels | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Monepantel & Metabolite | Dairy Products | 3 levels | 79.5–102.9[5] | 2.0–5.3[5] |
| Monepantel & Metabolite | Cow and Sheep Milk | 2.0, 50, 100 µg/kg[3] | 90.1–103.3[3] | 2.0–6.2[3] |
| Monepantel & MNPSO₂ | Milk | - | 108 & 106 | ≤6.4 |
| Monepantel & MNPSO₂ | Muscle | - | 109 & 108 | ≤14.2 |
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Sample preparation workflow for monepantel analysis in milk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Monepantel and Its Metabolite Residues in Dairy Products by High Performance Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 6. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing contamination in trace level monepantel sulfone analysis
Welcome to the technical support center for trace level monepantel (B609222) sulfone analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination and ensure accurate, reliable results in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of monepantel sulfone at trace levels.
Issue 1: High Background Noise or Baseline Interference in LC-MS/MS Analysis
Question: I am observing a high, noisy baseline in my LC-MS/MS chromatograms, making it difficult to detect the monepantel sulfone peak, especially at low concentrations. What are the potential sources of this background noise, and how can I reduce it?
Answer:
High background noise in LC-MS/MS analysis can originate from several sources. Systematically investigating each potential source is crucial for effective troubleshooting.
Potential Sources and Solutions:
-
Contaminated Solvents or Reagents:
-
Problem: Mobile phase solvents (e.g., acetonitrile (B52724), methanol (B129727), water) and additives (e.g., formic acid, ammonium (B1175870) acetate) can contain impurities that contribute to background ions.
-
Solution:
-
Always use high-purity, LC-MS grade solvents and additives.
-
Prepare fresh mobile phases daily and filter them through a 0.2 µm filter before use.
-
Compare different batches or suppliers of solvents and additives to identify potential sources of contamination[1].
-
-
-
Leachables from Plasticware and Tubing:
-
Problem: Plasticizers, antioxidants, and other compounds can leach from sample vials, pipette tips, solvent bottles, and instrument tubing, causing significant background interference.
-
Solution:
-
Use polypropylene (B1209903) or glass vials and centrifuge tubes where possible.
-
Avoid using plastic containers for long-term storage of solvents.
-
Regularly flush the LC system to remove accumulated contaminants.
-
-
-
Sample Matrix Effects:
-
Problem: Complex biological matrices, such as fat, liver, and milk, contain endogenous compounds that can co-elute with monepantel sulfone and cause ion suppression or enhancement, leading to a noisy baseline[2][3].
-
Solution:
-
Optimize the sample preparation procedure to effectively remove matrix components. Techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for cleaning up complex samples[4][5][6][7].
-
Adjust the chromatographic gradient to improve the separation of monepantel sulfone from interfering matrix components[2].
-
-
-
Carryover from Previous Injections:
-
Problem: Monepantel sulfone, being a lipophilic compound, can adsorb to the analytical column or other parts of the LC system, leading to carryover in subsequent runs[8][9].
-
Solution:
-
Implement a robust needle and injection port washing procedure with a strong organic solvent.
-
Inject blank samples between analytical samples to assess and mitigate carryover.
-
Optimize the column washing step at the end of each chromatographic run.
-
-
Issue 2: Poor Recovery of Monepantel Sulfone During Sample Preparation
Question: My recovery of monepantel sulfone from spiked samples is consistently low and variable. What could be causing this, and how can I improve it?
Answer:
Low and inconsistent recovery is a common challenge, particularly with complex matrices. The choice of extraction and cleanup method is critical.
Potential Causes and Improvement Strategies:
-
Inefficient Extraction from the Matrix:
-
Problem: Monepantel sulfone can be strongly bound to matrix components, especially in tissues with high-fat content[8][10][11].
-
Solution:
-
Homogenization: Ensure thorough homogenization of the tissue sample to maximize the surface area for solvent extraction. Mechanical homogenization is often employed[10][12].
-
Solvent Choice: Acetonitrile is a commonly used and effective extraction solvent for monepantel sulfone from various tissues[10][11].
-
Extraction Technique: For fatty tissues, a combination of mechanical shaking and ultrasonication can improve extraction efficiency[12].
-
-
-
Suboptimal QuEChERS or SPE Protocol:
-
Problem: The choice of salts, sorbents, and elution solvents in QuEChERS and SPE methods significantly impacts recovery.
-
Solution:
-
QuEChERS: A modified QuEChERS method often includes an extraction step with acetonitrile and salts like anhydrous magnesium sulfate (B86663) for dehydration, followed by a dispersive SPE cleanup step with sorbents like primary secondary amine (PSA) to remove fatty acids and other interferences[4].
-
SPE: For milk samples, a neutral alumina (B75360) solid-phase extraction cartridge has been shown to be effective for cleanup after protein precipitation with acetonitrile[7].
-
Method Validation: It is crucial to validate the chosen sample preparation method for your specific matrix to ensure optimal recovery.
-
-
-
Analyte Degradation:
-
Problem: Although monepantel sulfone is relatively stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation.
-
Solution:
-
Process samples at room temperature unless otherwise specified in a validated protocol.
-
Protect samples from light and store them appropriately (e.g., at or below -20°C) if not analyzed immediately[12].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for trace level monepantel sulfone analysis?
A1: The most common and reliable technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for detecting and quantifying trace levels of monepantel sulfone in complex matrices[4][5][6][8][11]. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry enhances specificity by monitoring specific precursor-to-product ion transitions[4][5][6][13].
Q2: What are the typical precursor and product ions for monepantel sulfone in MS/MS analysis?
A2: In negative electrospray ionization mode (ESI-), the precursor ion for monepantel sulfone is typically m/z 504. Common product ions that are monitored for quantification and confirmation are m/z 186 and m/z 166[4][5][6].
Q3: How can I minimize matrix effects in different tissue types?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge. To minimize them:
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Effective Cleanup: As mentioned in the troubleshooting section, employing robust sample cleanup techniques like QuEChERS or SPE is crucial. The choice of sorbent in dispersive SPE is critical; for instance, PSA is effective for removing fatty acids, while C18 can remove nonpolar interferences.
-
Chromatographic Separation: Optimizing the LC gradient can help separate monepantel sulfone from co-eluting matrix components[2][3].
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for monepantel sulfone is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest[2][14].
Q4: What are the expected recovery rates and limits of quantification (LOQ) for monepantel sulfone analysis?
A4: Recovery rates and LOQs can vary depending on the matrix and the analytical method used. However, validated methods report high recovery rates and low LOQs. For example:
-
In goat's milk and ovine muscle using a modified QuEChERS and UHPLC-MS/MS method, mean recoveries were 106% and 108%, respectively[4][5][6].
-
The LOQ for monepantel sulfone in bovine tissues (muscle, fat, liver, kidney) has been reported to be as low as 5 µg/kg[11][12].
-
For milk samples, LOQs of 2.0 µg/kg have been achieved using SPE and HPLC-MS/MS[7].
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for monepantel sulfone.
Table 1: LC-MS/MS Parameters for Monepantel Sulfone Analysis
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [4][5][6] |
| Precursor Ion (m/z) | 504 | [4][5][6] |
| Product Ions (m/z) | 186, 166 | [4][5][6] |
Table 2: Performance of Validated Analytical Methods for Monepantel Sulfone
| Matrix | Method | LOQ (µg/kg) | Mean Recovery (%) | Reference |
| Bovine Tissues | LC-MS/MS | 5 | Not Specified | [11][12] |
| Goat's Milk | UHPLC-MS/MS (QuEChERS) | Not Specified (CCα = 2.08) | 106 | [4][5][6] |
| Ovine Muscle | UHPLC-MS/MS (QuEChERS) | Not Specified (CCα = 746) | 108 | [4][5][6] |
| Cow and Sheep Milk | HPLC-MS/MS (SPE) | 2.0 | 90.1 - 103.3 | [7] |
CCα (Decision Limit) is a parameter defined in Commission Decision 2002/657/EC, indicating the limit at and above which it can be concluded with a statistical certainty that a sample is non-compliant.
Experimental Protocols
Detailed Methodology: QuEChERS for Monepantel Sulfone in Ovine Muscle
This protocol is based on the method described by Kinsella et al. (2011)[4][5][6].
-
Sample Homogenization: Weigh 1 g of homogenized ovine muscle tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
-
Add d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 13000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of mobile phase.
-
Filter through a 0.2 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
Detailed Methodology: SPE for Monepantel Sulfone in Milk
This protocol is based on the method described by Wang et al. (2015)[7].
-
Sample Preparation:
-
Pipette 5 mL of milk into a 50 mL centrifuge tube.
-
Add an internal standard.
-
-
Protein Precipitation:
-
Add 10 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition a neutral alumina SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm filter before HPLC-MS/MS analysis.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method. | Sigma-Aldrich [sigmaaldrich.com]
- 7. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fao.org [fao.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. lcms.cz [lcms.cz]
- 14. A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Bioanalytical Method Validation of (Rac)-Monepantel Sulfone with and without a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful pharmaceutical development. The choice of internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a critical factor influencing the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of bioanalytical methods for Monepantel (B609222) sulfone, with a focus on the significant advantages conferred by the use of a stable isotope-labeled (SIL) internal standard, (Rac)-Monepantel sulfone-d5.
Monepantel is an anthelmintic drug, and its major metabolite, Monepantel sulfone, is the primary analyte of interest in biological matrices. Accurate quantification of Monepantel sulfone is crucial for understanding its metabolic profile and ensuring safety and efficacy. While various analytical methods exist, this guide will compare a method utilizing the stable isotope-labeled internal standard this compound against a method employing external standard calibration, highlighting the impact on key validation parameters.
The Gold Standard: this compound as the Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. A stable isotope-labeled internal standard is considered the "gold standard" in bioanalysis as it shares near-identical physicochemical properties with the analyte. This compound, being a deuterated form of Monepantel sulfone, co-elutes chromatographically with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This intrinsic similarity allows for highly effective compensation for any variability during sample preparation and analysis, leading to superior data quality.
Performance Comparison: With and Without an Internal Standard
The following table summarizes the key performance parameters of a validated UHPLC-MS/MS method for Monepantel sulfone, comparing a method using this compound as the internal standard against a method relying on external standard calibration. The data for the external standard method is based on published literature, while the performance of the method with the SIL-IS is projected based on the established benefits of this approach in bioanalysis.
| Validation Parameter | Method with this compound (Projected) | Method with External Standard Calibration[1][2] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% |
| Recovery (%) | Consistent and reproducible | 90.1% - 103.3% (variable) |
| Matrix Effect | Effectively compensated | Potential for significant variability |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved S/N | 2.0 µg/kg in milk |
| Robustness | High | Moderate |
Experimental Protocols
Method 1: Bioanalytical Method using this compound Internal Standard
This protocol describes a typical UHPLC-MS/MS method for the quantification of Monepantel sulfone in plasma using this compound as an internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Monepantel sulfone: Q1 503.1 -> Q3 185.1
-
This compound: Q1 508.1 -> Q3 185.1
-
Method 2: Bioanalytical Method using External Standard Calibration
This protocol is based on the method described by Kinsella et al. (2011) for the analysis of Monepantel and its sulfone metabolite in milk and muscle.[1][2]
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized tissue or 10 mL of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive SPE components (e.g., PSA, C18) and vortex.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for injection.
2. UHPLC-MS/MS Conditions
-
UHPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Optimized for the separation of Monepantel and Monepantel sulfone.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Waters Xevo TQ MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Monepantel: Q1 471.2 -> Q3 185.1
-
Monepantel sulfone: Q1 503.1 -> Q3 185.1
-
Visualization of Workflows and Principles
To better illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to Stable Isotope-Labeled Standards in Bioanalysis: (Rac)-Monepantel sulfone-d5 vs. C13-Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between deuterium-labeled standards, specifically (Rac)-Monepantel sulfone-d5, and carbon-13 (C13)-labeled standards for the quantification of the anthelmintic drug metabolite, Monepantel (B609222) sulfone.
Data Presentation: Performance Characteristics
The selection of an appropriate internal standard is pivotal for mitigating variability during sample preparation and analysis. The ideal SIL-IS should co-elute with the analyte and exhibit identical ionization efficiency to effectively compensate for matrix effects.[2] The following table summarizes the anticipated performance differences between this compound and a hypothetical C13-labeled Monepantel sulfone standard.
| Feature | This compound (Deuterium-Labeled) | C13-Labeled Monepantel sulfone | Rationale & Implications for Monepantel Sulfone Analysis |
| Chromatographic Co-elution | Potential for slight chromatographic shift (isotopic effect).[3] | Excellent co-elution with the unlabeled analyte.[3] | The larger relative mass difference between deuterium (B1214612) and hydrogen can alter physicochemical properties, potentially leading to a different retention time. This can compromise accurate quantification if the analyte and internal standard experience different matrix effects at slightly different times.[4] |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain molecular positions and conditions. | Highly stable as the C13 atoms are integral to the carbon skeleton of the molecule.[5] | While the deuterium labels in this compound are placed on stable positions, C13-labeling offers superior assurance of isotopic stability throughout sample preparation and analysis. |
| Matrix Effect Compensation | Can be less effective due to potential chromatographic separation from the analyte. | More robust and reliable compensation as both the analyte and the internal standard experience the same matrix environment at the same retention time.[3] | Incomplete co-elution can lead to differential ion suppression or enhancement, introducing bias in the results. C13-labeled standards are better at correcting for these matrix-induced variations. |
| Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher natural abundance of C13 (~1.1%) could theoretically lead to minor interference, though typically negligible with sufficient mass separation. | For most applications, this difference is not a significant concern, but it is a factor to consider in method development. |
| Cost and Availability | Generally more readily available and less expensive to synthesize.[5] | Typically more expensive and may require custom synthesis.[5] | The cost and lead time for C13-labeled standards can be a practical consideration, especially in early-stage drug development. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Monepantel sulfone in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on methodologies described in the scientific literature and adheres to regulatory guidelines from the FDA, EMA, and ICH.[2][6][7][8][9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or C13-labeled Monepantel sulfone) in methanol.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte's properties.[9]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Monepantel sulfone: Monitor the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to the same product ion.
-
C13-Labeled Monepantel sulfone: Monitor the corresponding mass-shifted precursor to the same product ion.
-
-
Bioanalytical Method Validation
The analytical method should be fully validated according to regulatory guidelines, including the assessment of:[2][7][8]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Matrix Effect: The suppressive or enhancing effect of the matrix on the ionization of the analyte and internal standard.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Mandatory Visualization
Conclusion
For the quantitative bioanalysis of Monepantel sulfone, both this compound and C13-labeled Monepantel sulfone are suitable stable isotope-labeled internal standards. However, based on the established principles of isotope dilution mass spectrometry, a C13-labeled internal standard is expected to provide superior performance. The key advantages of a C13-labeled standard lie in its identical chromatographic behavior to the unlabeled analyte, which ensures more effective compensation for matrix effects and leads to improved accuracy and precision of the analytical method.[3]
While deuterated standards like this compound are often more accessible and cost-effective, careful validation is crucial to ensure that potential chromatographic shifts do not compromise the integrity of the data. For developing the most robust and reliable quantitative assays for Monepantel sulfone, particularly for regulatory submissions, the investment in a C13-labeled internal standard is highly recommended.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. romerlabs.com [romerlabs.com]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Monepantel Sulfone Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of monepantel (B609222) sulfone, the primary active metabolite of the anthelmintic drug monepantel. While direct inter-laboratory cross-validation studies with publicly available comparative data are limited, this document synthesizes findings from robust single-laboratory validations to offer insights into the performance and comparability of established assays. The methodologies presented are primarily based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which stands as the prevalent analytical technique for the detection and quantification of monepantel sulfone in various biological matrices.
Comparative Performance of Monepantel Sulfone Assays
The following table summarizes the performance characteristics of a widely used UHPLC-MS/MS method for the determination of monepantel sulfone, as reported in a single-laboratory validation study published in the Journal of Chromatography B. This data provides a benchmark for laboratories aiming to establish or validate their own assays.
| Parameter | Matrix: Ovine Muscle | Matrix: Goat's Milk |
| Analytical Method | UHPLC-MS/MS | UHPLC-MS/MS |
| Extraction Technique | Modified QuEChERS | Modified QuEChERS |
| Mean Recovery | 108% | 106% |
| Within-Laboratory Repeatability (CV) | ≤14.2% | ≤6.4% |
| Within-Laboratory Reproducibility (CV) | ≤14.2% | ≤6.4% |
| Decision Limit (CCα) | 746 µg/kg | 2.08 µg/kg |
CV: Coefficient of Variation CCα: Decision Limit - the concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant.
This single-laboratory validation demonstrates high recovery rates and acceptable precision for the analysis of monepantel sulfone in both muscle and milk samples[1][2]. The coefficients of variation for repeatability and reproducibility within the laboratory are well within typical acceptance criteria for bioanalytical methods[1][2].
Experimental Protocols
The following is a detailed description of a validated UHPLC-MS/MS method for the determination of monepantel and monepantel sulfone in animal tissues and milk. This protocol is based on the methodology reported by Kinsella et al. (2011)[1][2].
Sample Preparation (Modified QuEChERS Method)
-
Homogenization: A representative 2g sample of tissue (e.g., muscle) or 5g of milk is homogenized.
-
Extraction: The homogenized sample is extracted with 10 mL of acetonitrile (B52724). For milk samples, a high-salt concentration is used to induce liquid-liquid partitioning.
-
Centrifugation: The mixture is centrifuged to separate the acetonitrile layer containing the analytes from the solid and aqueous phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Centrifugation and Collection: The sample is centrifuged again, and the final acetonitrile extract is collected for analysis. A concentration step may be included for low-level analysis[1][2].
UHPLC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Run Time: The total run time is typically around 13 minutes[1][2].
-
-
Tandem Mass Spectrometry:
Visualized Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a single-laboratory validation and the signaling pathway of monepantel's mechanism of action.
Mechanism of Action of Monepantel
Monepantel exerts its anthelmintic effect through a novel mode of action that is distinct from other classes of anthelmintics[3][4]. It specifically targets a nematode-specific acetylcholine receptor subunit known as MPTL-1, which is part of the DEG-3 family of nicotinic acetylcholine receptors[3][5][6].
Upon binding to the MPTL-1 receptor, monepantel acts as a positive allosteric modulator, causing the ion channel to open and remain in an open state[3]. This leads to a continuous and uncontrolled influx of ions into the nematode's muscle cells, resulting in depolarization[3][5]. The sustained depolarization leads to spastic paralysis of the parasite, which is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled[3][5]. This unique mechanism of action makes monepantel effective against nematode strains that have developed resistance to other anthelmintic drugs[3][4]. After administration, monepantel is rapidly metabolized to monepantel sulfone, which is also anthelmintically active[7].
References
- 1. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciquest.org.nz [sciquest.org.nz]
- 4. scops.org.uk [scops.org.uk]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Monepantel - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of Monepantel: A Comparative Guide to Quantification Methods
For researchers, scientists, and drug development professionals vested in the accurate and precise measurement of the anthelmintic drug monepantel (B609222), the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of analytical techniques for the quantification of monepantel, with a special focus on the use of a deuterated internal standard (Monepantel-d5). We delve into the experimental data supporting the accuracy and precision of these methods and offer detailed protocols to aid in their implementation.
The quantification of monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, and its primary active metabolite, monepantel sulfone, is crucial in pharmacokinetic studies, residue analysis, and quality control. The most prevalent analytical technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity. Within the framework of LC-MS/MS, the choice of standardization method significantly impacts the reliability of the results. This guide will compare the use of a deuterated internal standard against alternative methods such as the QuEChERS protocol and external standard calibration.
The Gold Standard: Isotope Dilution Mass Spectrometry with Monepantel-d5
The use of a stable isotope-labeled internal standard, such as Monepantel-d5, is widely regarded as the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers the highest degree of accuracy and precision. The underlying principle is the addition of a known quantity of the deuterated standard to the sample at the earliest stage of preparation. This standard, being chemically identical to the analyte but with a different mass, experiences the same variations during sample extraction, handling, and ionization, thereby providing a reliable reference for quantification.
While specific peer-reviewed studies detailing a fully validated method using a commercially available Monepantel-d5 standard are not abundant in the public domain, the theoretical advantages are well-established and supported by the widespread adoption of this technique for other pharmaceutical compounds. Several vendors, including MedChemExpress and Axios Research, now offer Monepantel-d5 and its deuterated sulfone metabolite, making this advanced analytical approach more accessible to researchers.[1][2]
Theoretical Performance Advantages of Monepantel-d5 Internal Standard:
-
Enhanced Accuracy and Precision: By compensating for matrix effects and variations in sample preparation and instrument response, the use of a deuterated internal standard is expected to yield lower relative standard deviations (RSDs) and higher recovery rates compared to other methods.
-
Improved Robustness: The method is less susceptible to variations in experimental conditions, leading to more reliable and reproducible results across different batches and laboratories.
Alternative Methods: A Practical Comparison
In the absence of extensive public data on the Monepantel-d5 method, this guide presents a comparison with two commonly employed alternative techniques for which performance data is available: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a method utilizing an external standard for quantification.
Modified QuEChERS Method
The QuEChERS method is a popular sample preparation technique that involves liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. It is known for its simplicity, high throughput, and broad applicability.
A study by Kinsella et al. (2011) describes a validated UHPLC-MS/MS method for the determination of monepantel and its sulfone metabolite in goat's milk and ovine muscle using a modified QuEChERS procedure.[3] The performance of this method is summarized in the table below.
External Standard Method
Quantification using an external standard involves creating a calibration curve from a series of standards of known concentrations, which is then used to determine the concentration of the analyte in the unknown sample. This method is simpler to set up than an internal standard method but is more susceptible to variations in sample matrix and injection volume.
A study published in a Chinese journal details a method for the simultaneous determination of monepantel and its metabolite in cow and sheep milk using HPLC-MS/MS with an external standard method.[4] The performance characteristics are presented in the comparison table.
Quantitative Data Summary
| Parameter | Modified QuEChERS Method (Milk)[3] | Modified QuEChERS Method (Muscle)[3] | External Standard Method (Milk)[4] | Isotope Dilution with Monepantel-d5 (Expected) |
| Analyte | Monepantel & Monepantel Sulfone | Monepantel & Monepantel Sulfone | Monepantel & Metabolite | Monepantel & Monepantel Sulfone |
| Mean Recovery (%) | 108% (Monepantel), 106% (Sulfone) | 109% (Monepantel), 108% (Sulfone) | 90.1% - 103.3% | Consistently high (typically 95-105%) |
| Repeatability (RSD) | ≤6.4% | ≤14.2% | 2.0% - 6.2% | Very low (typically <5%) |
| Reproducibility (RSD) | ≤6.4% | ≤14.2% | Not Reported | Low (typically <10%) |
| Limit of Quantification (LOQ) | 2.20 µg/kg (Monepantel), 2.08 µg/kg (Sulfone) | 771 µg/kg (Monepantel), 746 µg/kg (Sulfone) | 2.0 µg/kg | Method dependent, but expected to be very low |
Experimental Protocols
Isotope Dilution Method with Monepantel-d5 (General Protocol)
This protocol is a generalized procedure based on standard practices for isotope dilution mass spectrometry.
a. Sample Preparation:
-
To a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate), add a precise amount of the Monepantel-d5 internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup by solid-phase extraction (SPE).
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution of mobile phases such as methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both monepantel and Monepantel-d5.
c. Quantification:
-
Calculate the ratio of the peak area of the analyte (monepantel) to the peak area of the internal standard (Monepantel-d5).
-
Construct a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Modified QuEChERS Method (Adapted from Kinsella et al., 2011)[3]
a. Extraction:
-
To a 10 g sample of homogenized tissue or 10 mL of milk, add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add magnesium sulfate (B86663) and sodium chloride, and shake again.
-
Centrifuge to separate the layers.
b. Dispersive SPE Cleanup:
-
Take an aliquot of the upper acetonitrile layer.
-
Add a mixture of primary secondary amine (PSA) sorbent and C18 sorbent.
-
Vortex and centrifuge.
-
The supernatant is then ready for LC-MS/MS analysis.
External Standard Method (Adapted from a study on milk analysis)[4]
a. Sample Preparation:
-
Extract the milk sample with acetonitrile to precipitate proteins.
-
Pass the extract through a neutral alumina (B75360) solid-phase extraction (SPE) cartridge for cleanup.
b. LC-MS/MS Analysis:
-
Separate the extract on a C8 column using a gradient elution of methanol and ammonium acetate.
-
Detect monepantel and its metabolite using a triple quadrupole mass spectrometer in negative ion mode.
c. Quantification:
-
Prepare a series of external standards of monepantel in a blank matrix.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of monepantel in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and the logical relationship between the different quantification methods.
Conclusion
The choice of an analytical method for monepantel quantification should be guided by the specific requirements of the study. For the highest level of accuracy, precision, and robustness, the use of a deuterated internal standard like Monepantel-d5 is the recommended approach. While the initial investment in the standard may be higher, the superior data quality and method reliability often justify the cost, particularly in regulated environments.
For routine analysis or high-throughput screening where the highest level of accuracy is not the primary concern, methods like the modified QuEChERS protocol or external standard calibration can provide acceptable results. The QuEChERS method, in particular, offers a good balance of performance, speed, and cost-effectiveness.
As the availability of deuterated standards for monepantel increases, it is anticipated that more validated methods employing isotope dilution mass spectrometry will be published, further solidifying its position as the gold standard for the analysis of this important anthelmintic compound. Researchers are encouraged to consider the benefits of this approach in their future work to ensure the generation of the most reliable and defensible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monepantel-d5 - CAS - 887148-69-8 (non-d) | Axios Research [axios-research.com]
- 3. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Monepantel Sulfone: A Comparative Guide to Analytical Limits
A detailed comparison of analytical methodologies for the determination of monepantel (B609222) sulfone, providing researchers, scientists, and drug development professionals with a comprehensive overview of performance and supporting experimental data.
The accurate detection and quantification of monepantel sulfone, the primary metabolite of the anthelmintic drug monepantel, are crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. This guide provides a comparative analysis of various analytical methods used to determine the limit of detection (LOD) and limit of quantification (LOQ) of monepantel sulfone in different biological matrices.
Performance Comparison of Analytical Methods
The determination of monepantel sulfone is predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), with variations in the chromatographic system, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
Below is a summary of the performance of different analytical methods for the determination of monepantel sulfone in various matrices. The data is compiled from published research and regulatory reports.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Decision Limit (CCα) |
| UHPLC-MS/MS | Goat's Milk | Not explicitly stated | 2.08 µg/kg (CCα)[1][2] |
| Ovine Muscle | Not explicitly stated | 746 µg/kg (CCα)[1][2] | |
| LC-MS/MS | Bovine Tissues (Muscle, Fat, Liver, Kidney) | Not explicitly stated | 5 µg/kg[3] |
| Bovine Milk | Not explicitly stated | 50 µg/kg[3] | |
| Bovine Blood | Not explicitly stated | 0.25 ng/mL[3] | |
| Ovine and Caprine Milk | Not explicitly stated | 68 µg/kg[4] | |
| HPLC-MS/MS | Cow and Sheep Milk | Not explicitly stated | 2.0 µg/kg[5] |
| HPLC-UV | Sheep Tissues | Not explicitly stated | 0.05 µg/kg[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited in this guide.
UHPLC-MS/MS with Modified QuEChERS Extraction for Milk and Muscle
This method, developed by Kinsella et al. (2011), provides a robust procedure for the analysis of monepantel sulfone in goat's milk and ovine muscle.[1][2]
-
Sample Preparation (Modified QuEChERS):
-
Weigh 10 g of homogenized sample (milk or muscle) into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper acetonitrile layer to a new tube.
-
For low-level analysis, a concentration step is included.
-
The extract is then subjected to dispersive solid-phase extraction (d-SPE) cleanup.[1]
-
-
UHPLC-MS/MS Analysis:
LC-MS/MS for Bovine Tissues and Milk
This method is a validated procedure for the quantification of monepantel sulfone residues in bovine edible tissues and milk, as referenced in European Public MRL Assessment Reports.[3]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatographic System: Gradient Liquid Chromatography system.
-
Column: Atlantis T3 (C18 silica, 3 µm).[6]
-
Mobile Phase: Gradient system with increasing concentrations of acetonitrile in water.[6]
-
Mass Spectrometer: Tandem mass spectrometer.
-
Confirmation Mode: Enhanced product ion mode monitoring specific m/z ions.[6]
-
HPLC-MS/MS for Cow and Sheep Milk
This method provides a rapid and simultaneous determination of monepantel and its metabolites in milk.[5]
-
Sample Preparation:
-
Samples are extracted with acetonitrile to precipitate proteins.[5]
-
The extract is passed through a neutral alumina (B75360) solid-phase extraction (SPE) cartridge for cleanup.[5]
-
-
HPLC-MS/MS Analysis:
-
Chromatographic System: High-Performance Liquid Chromatography system.
-
Column: Inertsil C8-3 column (150 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution with methanol (B129727) and ammonium (B1175870) acetate.[5]
-
Mass Spectrometer: Triple stage quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray ionization in negative ion mode.[5]
-
Quantification: External standard method.[5]
-
Workflow and Pathway Visualizations
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for determining the LOD of monepantel sulfone.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. [Simultaneous determination of monepantel and its metabolite residues in cow and sheep milk by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
Comparative Metabolism of Monepantel in Cattle Versus Sheep: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of the anthelmintic drug monepantel (B609222) in cattle and sheep. The information presented is collated from peer-reviewed studies and regulatory documents, offering a detailed overview of pharmacokinetic parameters, metabolic pathways, and the enzymatic systems involved.
Executive Summary
Monepantel, an amino-acetonitrile derivative, is an anthelmintic used to control gastrointestinal nematodes in both sheep and cattle.[1] Following oral administration, monepantel is rapidly metabolized in both species to its major and equally active metabolite, monepantel sulfone.[1][2][3] However, significant interspecies differences exist in the rate and enzymatic pathways of this biotransformation. In sheep, the conversion to monepantel sulfone is approximately five times faster than in cattle.[4][5] This is attributed to the involvement of both flavin-monooxygenase (FMO) and cytochrome P-450 (CYP) enzyme systems in sheep, whereas in cattle, the metabolism is almost exclusively mediated by the CYP system.[4][5] These metabolic differences lead to distinct pharmacokinetic profiles for both the parent drug and its primary metabolite in each species.
Pharmacokinetic Comparison
The pharmacokinetic properties of monepantel and its principal metabolite, monepantel sulfone, have been investigated in both cattle and sheep. The data reveals key differences in absorption, distribution, and elimination between the two species.
Table 1: Comparative Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Cattle and Sheep
| Parameter | Cattle | Sheep |
| Monepantel | ||
| Dose (oral) | 2.5 mg/kg | 3 mg/kg |
| Tmax (h) | 8 | 16 |
| Cmax (ng/mL) | 21.5 | 17.9 |
| AUC (ng·h/mL) | 2174 | 671 |
| Monepantel Sulfone | ||
| Tmax (h) | 41.3 | 24 |
| Cmax (ng/mL) | 96.8 | 94.3 |
| AUC (ng·h/mL) | 10242 | 11125 |
Data sourced from multiple studies for comparative purposes.[1]
Metabolic Pathways and Enzymology
The primary metabolic pathway for monepantel in both cattle and sheep is the oxidation of the sulfur atom to form monepantel sulfone.[3][6] This is a critical activation step, as monepantel sulfone exhibits a similar level of anthelmintic efficacy as the parent compound.[1]
In sheep , the S-oxidation of monepantel is carried out by both the flavin-monooxygenase (FMO) and cytochrome P450 (CYP) enzyme systems.[5] The involvement of both pathways contributes to a more rapid conversion of the parent drug to its sulfone metabolite.[4][5] Further metabolism in sheep can involve hydroxylation, hydrolysis, sulfation, glucuronidation, and conjugation with glutathione, leading to the identification of at least 13 different metabolites in vivo.[7][8]
In cattle , the biotransformation of monepantel to monepantel sulfone is almost exclusively dependent on the CYP enzyme system.[4][5] The lack of significant FMO involvement results in a slower rate of metabolite formation compared to sheep.[5]
Metabolic Pathway Diagram
Caption: Comparative metabolic pathways of monepantel in sheep and cattle.
Experimental Protocols
The data presented in this guide is based on studies employing standardized methodologies for pharmacokinetic and metabolism analysis.
Pharmacokinetic Studies:
-
Animal Models: Healthy, mature cattle and sheep of specified breeds were used. Animals were typically fasted overnight before drug administration.
-
Drug Administration: Monepantel was administered orally as a drench at doses ranging from 2.5 to 3.75 mg/kg body weight.[1][3]
-
Sample Collection: Blood samples were collected via jugular venipuncture at predetermined time points post-administration. Plasma was separated by centrifugation.
-
Analytical Method: Concentrations of monepantel and monepantel sulfone in plasma were quantified using validated High-Performance Liquid Chromatography (HPLC) methods, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[4][7]
In Vitro Metabolism Studies:
-
Hepatocyte/Microsome Preparation: Liver microsomes were prepared from fresh liver tissue obtained from healthy, untreated cattle and sheep.
-
Incubation: Monepantel was incubated with the liver microsomal fractions in the presence of necessary cofactors (e.g., NADPH).
-
Inhibitor Studies: To delineate the roles of FMO and CYP enzymes, incubations were performed in the presence of specific inhibitors, such as methimazole (B1676384) for FMO and piperonyl butoxide for CYP450.[5]
-
Metabolite Identification: The formation of metabolites was monitored and quantified by HPLC-MS/MS.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for pharmacokinetic and metabolism studies.
Conclusion
The metabolism of monepantel exhibits significant and clinically relevant differences between cattle and sheep. The faster and more extensive conversion of monepantel to its active sulfone metabolite in sheep, driven by the dual action of FMO and CYP enzymes, results in a distinct pharmacokinetic profile compared to cattle, where metabolism is predominantly CYP-mediated. These findings are crucial for understanding species-specific dosing regimens, efficacy, and residue depletion profiles, and should be a key consideration in the development and registration of monepantel-based anthelmintics for different ruminant species.
References
- 1. Monepantel - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Metabolic pathways of anthelmintic drug monepantel in sheep and in its parasite (Haemonchus contortus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
Validating Monepantel Sulfone Analysis: A Comparative Guide to VICH GL2 Compliance
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for veterinary drug residues is paramount. This guide provides a comprehensive comparison of two analytical methods for the quantification of monepantel (B609222) sulfone in animal tissues, validated according to the principles outlined in the VICH GL2 guidelines. We present a side-by-side evaluation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, offering insights into their respective performance characteristics.
Monepantel, an anthelmintic drug, is metabolized in animals to its major active metabolite, monepantel sulfone. Regulatory bodies require validated analytical methods to monitor its residue levels in edible tissues to ensure food safety. The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides guidelines, specifically VICH GL2, on the methodology for validating analytical procedures.[1][2][3]
Comparative Analysis of Analytical Methods
This guide focuses on two prominent methods for monepantel sulfone analysis: HPLC-UV and UHPLC-MS/MS with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach. While both methods are capable of quantifying monepantel sulfone, they differ in their sensitivity, specificity, and instrumentation requirements.
A validated HPLC-UV method has been used for the quantification of monepantel sulfone residues in edible sheep tissues, demonstrating its fitness for purpose in regulatory monitoring.[4] For enhanced sensitivity and specificity, a UHPLC-MS/MS method has also been developed and validated, particularly for complex matrices like muscle tissue.[5][6]
The following table summarizes the key performance characteristics of these two methods based on available data, providing a clear comparison for researchers to select the most appropriate method for their needs.
| Performance Characteristic | HPLC-UV Method | UHPLC-MS/MS with QuEChERS Method (in Ovine Muscle) | VICH GL2 Guideline Recommendations |
| Specificity | Method demonstrated to be selective for monepantel sulfone.[4] | High specificity achieved through Multiple Reaction Monitoring (MRM).[5][6] | The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity | Established over a defined concentration range. | Not explicitly stated in the provided results, but a prerequisite for quantitative analysis. | A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended. |
| Accuracy (Recovery) | Validated for accuracy.[4] | Mean Recovery: 108%[5] | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (Repeatability) | Validated for precision.[4] | Coefficient of Variation (CV): ≤14.2%[5] | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Quantification (LOQ) | 50 µg/kg[4] | Not explicitly defined as LOQ, but decision limit (CCα) is 746 µg/kg.[5] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | Not specified in the provided results. | Not specified in the provided results. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
Experimental Protocols
HPLC-UV Method for Monepantel Sulfone in Sheep Tissues
This protocol is based on the referenced validated method for the analysis of monepantel sulfone in sheep tissues.[4]
a. Sample Preparation:
-
Homogenize 1 gram of tissue (liver, kidney, muscle, or fat).
-
Extract the homogenized tissue with acetonitrile (B52724) at room temperature.
-
Centrifuge the sample to separate the supernatant.
-
Filter the supernatant prior to HPLC analysis.
b. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column is utilized for the separation.[4]
-
Mobile Phase: A suitable mobile phase for the separation of monepantel sulfone.
-
Detection: UV detection at a wavelength appropriate for monepantel sulfone.
-
Quantification: Concentrations are determined by comparing the peak area of the analyte in the sample to a non-matrix-matched, external standard calibration curve.[4]
UHPLC-MS/MS Method with QuEChERS for Monepantel Sulfone in Ovine Muscle
This protocol is based on the method described by Kinsella et al.[5][6]
a. Sample Preparation (Modified QuEChERS):
-
Weigh 2 grams of homogenized ovine muscle tissue into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for analysis.
b. UHPLC-MS/MS Analysis:
-
UHPLC System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5][6]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for monepantel sulfone.[5][6]
-
Quantification: Quantify the analyte based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating an analytical method according to VICH GL2 guidelines.
The following diagram illustrates a typical experimental workflow for the UHPLC-MS/MS analysis of monepantel sulfone using the QuEChERS method.
References
- 1. CVM GFI #64 (VICH GL2) Validation of Analytical Procedures: Methodology | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. VICH GL2 Validation of analytical procedures: methodology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fao.org [fao.org]
- 5. Determination of the new anthelmintic monepantel and its sulfone metabolite in milk and muscle using a UHPLC-MS/MS and QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Monepantel Enantiomers: A Guide for Researchers
A comprehensive analysis of the differential anthelmintic activity of the stereoisomers of monepantel (B609222), supported by experimental data and detailed methodologies.
Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly those resistant to older drug classes.[1] As a chiral molecule, monepantel exists as two enantiomers: the (S)-enantiomer, which is the active pharmaceutical ingredient, and the (R)-enantiomer. This guide provides a detailed comparison of the efficacy of these enantiomers, drawing on key experimental data to inform researchers, scientists, and drug development professionals.
Data Summary: Efficacy of Monepantel Enantiomers and Racemate
The following table summarizes the in vivo efficacy of the racemic mixture of monepantel (AAD 96), the active (S)-enantiomer (monepantel, AAD 1566), and the inactive (R)-enantiomer (AAD 96i) against a multi-drug resistant isolate of Haemonchus contortus in sheep. The data is extracted from a pivotal study by Kaminsky et al. (2008).[2]
| Compound | Dose (mg/kg, oral) | Efficacy (%) against resistant H. contortus |
| Racemic Mixture (AAD 96) | 1.0 | 84 |
| (S)-enantiomer (Monepantel, AAD 1566) | 1.0 | 99 |
| (R)-enantiomer (AAD 96i) | 1.0 | 0 |
| Racemic Mixture (AAD 96) | 0.32 | 0 |
| (S)-enantiomer (Monepantel, AAD 1566) | 0.32 | 85 |
| (R)-enantiomer (AAD 96i) | 0.32 | 0 |
Data sourced from Kaminsky et al. (2008).[2]
Experimental Protocols
The efficacy data presented above was generated using a controlled in vivo study in sheep. A detailed description of the typical experimental methodology is provided below.
In Vivo Efficacy Study in Sheep
1. Animal Model and Infection:
-
Animals: Worm-free male Merino sheep, approximately 6-8 months old, are used.
-
Infection: Each sheep is experimentally infected with a multi-drug resistant isolate of a gastrointestinal nematode, such as Haemonchus contortus. A standardized dose of third-stage larvae (L3) is administered orally.
-
Acclimatization: Animals are allowed a period for the infection to establish and become patent, typically around 28 days post-infection. Fecal egg counts are performed to confirm infection.
2. Treatment Allocation and Administration:
-
Randomization: Sheep are randomly allocated to different treatment groups, including a control group (vehicle only), and groups for the racemic mixture, the (S)-enantiomer, and the (R)-enantiomer.
-
Dosage: The compounds are administered orally at specified dose rates (e.g., 1.0 mg/kg and 0.32 mg/kg body weight).
3. Efficacy Assessment:
-
Necropsy: A set period after treatment (e.g., 7-10 days), the sheep are euthanized.
-
Worm Burden Count: The gastrointestinal tracts are collected, and the abomasum and small intestine are processed to recover all adult worms. The worms are then identified and counted.
-
Efficacy Calculation: The percentage efficacy is calculated by comparing the mean worm burden of each treatment group to the mean worm burden of the control group using the following formula:
-
Efficacy (%) = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] x 100
-
4. Ethical Considerations:
-
All animal experiments are conducted in accordance with the guidelines and approval of an institutional animal care and use committee.
Mechanism of Action: Signaling Pathway
Monepantel exerts its anthelmintic effect through a novel mechanism of action, targeting a specific subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs) that are unique to nematodes.[3][4] This provides a high degree of selectivity and safety for the host animal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the Caenorhabditis elegans acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
Assessing Anthelmintic Resistance: A Comparative Guide to Quantitative Metabolite Analysis and Traditional Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative metabolite analysis against traditional in vitro and in vivo methods for assessing anthelmintic resistance. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows.
The rise of anthelmintic resistance (AR) in parasitic nematodes presents a significant threat to livestock production and human health. To combat this, accurate and sensitive methods for detecting and understanding the mechanisms of resistance are crucial.[1][2][3] This guide explores the use of quantitative metabolite analysis as a powerful tool in AR research and compares its utility with established methods such as the Fecal Egg Count Reduction Test (FECRT), Egg Hatch Assay (EHA), and Larval Development Test (LDT).
Metabolomics, the large-scale study of small molecules within a biological system, offers a functional snapshot of an organism's phenotype.[4][5] By identifying and quantifying metabolites, researchers can uncover the biochemical pathways affected by anthelmintic treatment and the mechanisms by which parasites develop resistance.[1][2] This approach is particularly valuable for understanding non-target-site resistance (NTSR), which involves alterations in drug metabolism and detoxification, a growing area of concern in AR research.[2][4]
Comparative Analysis of Methods
The choice of method for assessing anthelmintic resistance depends on the specific research question, available resources, and the desired level of detail. While traditional methods provide a measure of the overall resistance phenotype, metabolomics can offer deeper insights into the underlying biochemical mechanisms.
| Method | Principle | Advantages | Limitations |
| Quantitative Metabolite Analysis (LC-MS/NMR) | Identifies and quantifies changes in the metabolite profile of nematodes in response to anthelmintic exposure.[4] | Provides mechanistic insights into resistance, potential for biomarker discovery, high sensitivity and specificity.[2][4] | Requires specialized equipment and expertise, data analysis can be complex, lack of standardized protocols for all parasite species.[4] |
| Fecal Egg Count Reduction Test (FECRT) | Compares the number of nematode eggs in feces before and after treatment to determine drug efficacy.[6][7] | In vivo assessment of drug efficacy, widely used and understood, relatively simple to perform.[7][8] | Lacks sensitivity in early-stage resistance, influenced by host factors, does not provide mechanistic information, labor-intensive.[4][7][9] |
| Egg Hatch Assay (EHA) | Measures the concentration of an anthelmintic required to inhibit the hatching of nematode eggs.[10][11] | In vitro test, relatively low cost, can be used to screen multiple compounds.[10][12] | Only applicable to ovicidal drugs (like benzimidazoles), results can be variable, may not always correlate perfectly with in vivo efficacy.[10][13] |
| Larval Development Test (LDT) | Determines the concentration of an anthelmintic that inhibits the development of larvae from one stage to the next.[14][15] | In vitro test, can be used for a wider range of anthelmintics than EHA, provides a measure of larvicidal activity.[14][15] | Can be more complex and time-consuming than EHA, requires larval culture, interpretation can be challenging with mixed infections.[14][15] |
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies using these different methods to assess anthelmintic resistance.
Table 1: Quantitative Metabolite Analysis of Ivermectin-Resistant Haemonchus contortus
This table presents a selection of differentially abundant metabolites identified in an ivermectin-resistant strain of H. contortus compared to a susceptible strain. The data highlights the metabolic pathways potentially involved in resistance.
| Metabolite | Fold Change (Resistant vs. Susceptible) | Metabolic Pathway |
| L-Glutamic acid | -2.5 | Amino Acid Metabolism |
| L-Aspartic acid | -2.2 | Amino Acid Metabolism |
| L-Alanine | -2.0 | Amino Acid Metabolism |
| Succinic acid | -1.8 | TCA Cycle |
| Fumaric acid | -1.7 | TCA Cycle |
| Malic acid | -1.6 | TCA Cycle |
| Inosine | -3.0 | Purine Metabolism |
| Hypoxanthine | -2.8 | Purine Metabolism |
| Pantothenic acid | +1.5 | Vitamin B5 Metabolism |
| Data adapted from a study on ivermectin resistance in H. contortus.[16] |
Table 2: Performance of Fecal Egg Count Reduction Test (FECRT)
This table shows typical FECRT results for different anthelmintics against resistant nematode populations. Resistance is generally suspected when the reduction is less than 95%.[2][6]
| Anthelmintic | Nematode Species | Fecal Egg Count Reduction (%) | Resistance Status |
| Ivermectin | Haemonchus contortus (Sheep) | 66 - 92% | Resistant |
| Albendazole | Mixed GI nematodes (Cattle) | 83.81% | Resistant |
| Ivermectin | Mixed GI nematodes (Cattle) | 91.66% | Suspected Resistance |
| Data compiled from various field studies.[2][6][17] |
Table 3: In Vitro Assays - Egg Hatch Assay (EHA) and Larval Development Test (LDT)
This table provides examples of effective concentrations (EC50) or lethal doses (LD50) for susceptible and resistant nematode strains from in vitro assays. A higher EC50/LD50 value in the resistant strain indicates reduced susceptibility to the drug.
| Assay | Anthelmintic | Nematode Species | Strain | EC50 / LD50 (µg/mL or µM) |
| EHA | Thiabendazole | Haemonchus contortus | Susceptible | ~0.05 µg/mL |
| EHA | Thiabendazole | Haemonchus contortus | Resistant | > 0.3 µg/mL |
| LDT | Levamisole (B84282) | Haemonchus contortus | Susceptible | ~0.1 µM |
| LDT | Levamisole | Haemonchus contortus | Resistant | > 1.0 µM |
| LDT | Ivermectin | Ostertagia circumcincta | Susceptible | ~0.002 µg/mL |
| LDT | Ivermectin | Ostertagia circumcincta | Resistant | ~0.01 µg/mL |
| Values are representative and can vary between studies and isolates.[13][14][18][19][20] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are protocols for the key experimental techniques discussed.
Quantitative Metabolite Analysis: LC-MS Workflow for Nematode Metabolomics
This protocol outlines a general workflow for the analysis of metabolites from nematode samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Collection and Preparation:
-
Collect adult worms, larvae, or eggs from susceptible and resistant populations.
-
Wash the samples extensively with a suitable buffer (e.g., M9 buffer for C. elegans) to remove contaminants.
-
Quickly freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C.
-
-
Metabolite Extraction:
-
Homogenize the frozen samples in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Incubate on ice to allow for complete extraction.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate metabolites using a suitable chromatography column (e.g., C18 for nonpolar compounds, HILIC for polar compounds).
-
Detect and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time.
-
-
Data Analysis:
-
Process the raw data to identify and align metabolic features.
-
Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify significantly different metabolites between resistant and susceptible groups.
-
Use databases (e.g., KEGG, Metlin) to identify the differential metabolites and map them to metabolic pathways.
-
Fecal Egg Count Reduction Test (FECRT) Protocol
-
Animal Selection and Pre-Treatment Sampling:
-
Select a group of 10-15 animals with naturally acquired nematode infections.
-
Collect individual fecal samples (Day 0) to determine the baseline fecal egg count (FEC).
-
-
Treatment:
-
Administer the anthelmintic to the treatment group according to the manufacturer's instructions. An untreated control group should be maintained for comparison.
-
-
Post-Treatment Sampling:
-
Collect fecal samples from the same animals again after a specific period (e.g., 10-14 days for benzimidazoles and ivermectin).[6]
-
-
Fecal Egg Counting:
-
Use a standardized technique (e.g., McMaster method) to count the number of nematode eggs per gram of feces for both pre- and post-treatment samples.
-
-
Calculation of Reduction:
-
Calculate the percentage reduction in FEC for the treated group, corrected for any changes in the control group, using the formula: % Reduction = [1 - (T2/T1) * (C1/C2)] x 100, where T1 and T2 are the pre- and post-treatment mean FEC for the treated group, and C1 and C2 are the pre- and post-treatment mean FEC for the control group.
-
Egg Hatch Assay (EHA) Protocol
-
Egg Recovery:
-
Isolate nematode eggs from fresh fecal samples using a series of sieves and a flotation solution (e.g., saturated salt solution).
-
-
Assay Setup:
-
Prepare serial dilutions of the test anthelmintic in a suitable solvent.
-
In a 96-well plate, add a standardized number of eggs to each well.
-
Add the different concentrations of the anthelmintic to the wells. Include a negative control (solvent only) and a positive control (a known effective anthelmintic).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for approximately 48 hours to allow for hatching.
-
-
Counting:
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of hatched eggs for each concentration and determine the EC50 value (the concentration that inhibits 50% of egg hatching).
-
Larval Development Test (LDT) Protocol
-
Egg Hatching and Larval Culture:
-
Hatch nematode eggs to obtain first-stage larvae (L1).
-
Culture the L1 larvae in a suitable medium (e.g., agar (B569324) with E. coli) to allow development to the third-stage larvae (L3).
-
-
Assay Setup:
-
Prepare serial dilutions of the test anthelmintic.
-
In a 96-well plate, add a standardized number of L1 larvae to each well containing the culture medium.
-
Add the different concentrations of the anthelmintic to the wells.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for several days (e.g., 7 days) to allow for larval development.
-
-
Assessment of Development:
-
Examine the wells under a microscope and count the number of larvae that have successfully developed to the L3 stage.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of larval development for each concentration and determine the LD50 value (the concentration that inhibits the development of 50% of the larvae).
-
Visualizing the Mechanisms of Resistance
Understanding the molecular pathways involved in anthelmintic resistance is key to developing new therapeutic strategies. The following diagrams, generated using Graphviz, illustrate some of the known mechanisms.
Caption: Overview of Target-Site and Non-Target-Site Anthelmintic Resistance Mechanisms.
Caption: Signaling pathways involved in ivermectin resistance in nematodes.
Caption: Metabolic pathway of benzimidazole resistance in nematodes.
Caption: Integrated workflow for assessing anthelmintic resistance.
Conclusion
The assessment of anthelmintic resistance is a multifaceted challenge that requires a combination of approaches. While traditional methods like FECRT, EHA, and LDT remain valuable for determining the presence and extent of resistance in a parasite population, they often provide limited information about the underlying mechanisms. Quantitative metabolite analysis, through techniques such as LC-MS and NMR spectroscopy, offers a powerful complementary approach. By providing a detailed picture of the metabolic changes associated with resistance, metabolomics can help to identify novel biomarkers for resistance detection, elucidate the mechanisms of drug action and detoxification, and ultimately guide the development of more effective and sustainable strategies for parasite control. The integration of phenotypic and metabolomic data, as outlined in the experimental workflow, represents a comprehensive strategy for tackling the growing threat of anthelmintic resistance.
References
- 1. Integrating metabolomics into the diagnosis and investigation of anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Understanding anthelmintic resistance in livestock using "omics" approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. andersenlab.org [andersenlab.org]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How repeatable is a faecal egg count reduction test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthelmintic resistance detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Egg Hatch Assay and the Larval Migration Inhibition Assay to detect anthelmintic resistance in cattle parasitic nematodes on farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a larval development assay for the detection of anthelmintic resistance in Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Metabolome Analyses of Ivermectin-Resistant and -Susceptible Strains of Haemonchus contortus [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of a larval development assay (DrenchRite) for the detection of anthelmintic resistance in cyathostomin nematodes of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Species Pharmacokinetics of Monepantel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the anthelmintic drug monepantel (B609222) (MNP) across different species, with a focus on sheep and cattle. The information presented is supported by experimental data to aid in research and development involving this amino-acetonitrile derivative.
Monepantel is a broad-spectrum anthelmintic effective against gastrointestinal nematodes, including strains resistant to other drug classes.[1][2] After oral administration, it is rapidly absorbed and metabolized to its equally active sulfone metabolite, monepantel sulfone (MNPSO2).[1][2][3] Understanding the pharmacokinetic variability of MNP and its primary metabolite between species is crucial for optimizing dosage regimens and ensuring efficacy and safety.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of monepantel and its sulfone metabolite in sheep and cattle following oral administration.
Table 1: Pharmacokinetic Parameters of Monepantel (MNP) in Sheep and Cattle
| Parameter | Sheep | Cattle |
| Dose (mg/kg) | 2.5 | 2.5 |
| Cmax (ng/mL) | 7 ± 1.9 | 21.5 ± 4.62 |
| Tmax (h) | 2 - 8 | 8.00 ± 1.51 |
| AUC (ng·h/mL) | 676.1 ± 89.3 | 1709 ± 651 |
| Bioavailability (%) | ~31 | Not Reported |
Data for sheep sourced from Karadzovska et al. (2007c) as cited in a FAO report.[4] Data for cattle sourced from Canton et al. (2021).[5]
Table 2: Pharmacokinetic Parameters of Monepantel Sulfone (MNPSO2) in Sheep and Cattle
| Parameter | Sheep | Cattle |
| Dose (mg/kg) | 2.5 (as MNP) | 2.5 (as MNP) |
| Cmax (ng/mL) | 18.9 ± 6.9 | 96.8 ± 29.7 |
| Tmax (h) | 4 - 24 | 41.3 ± 17.9 |
| AUC (ng·h/mL) | 703.1 ± 234.4 | 9220 ± 1720 |
Data for sheep sourced from Karadzovska et al. (2007c) as cited in a FAO report.[4] Data for cattle sourced from Canton et al. (2021).[5]
Significant inter-species differences are observed. Notably, both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) for both MNP and its active metabolite MNPSO2 are considerably higher in cattle compared to sheep at the same oral dose.[5][6][7] The time to reach maximum concentration (Tmax) also appears to be longer in cattle for the MNPSO2 metabolite.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols used in the cited pharmacokinetic studies.
Sheep Pharmacokinetic Study Protocol
-
Animals: The study utilized helminth-naive lambs, aged 4-8 months, weighing between 30-50 kg.[1] Both male and female sheep were included.
-
Drug Administration: Monepantel was administered orally as a drench at a dose of 2.5 mg/kg body weight.[1][4]
-
Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of MNP and MNPSO2.
-
Analytical Method: Plasma concentrations of monepantel and monepantel sulfone were quantified using High-Performance Liquid Chromatography (HPLC).[8]
Cattle Pharmacokinetic Study Protocol
-
Animals: The study was conducted on beef calves naturally infected with gastrointestinal nematodes.[6]
-
Drug Administration: Monepantel was administered orally at a dose of 2.5 mg/kg body weight.[5]
-
Blood Sampling: Plasma samples were collected at predetermined intervals following drug administration.
-
Analytical Method: Concentrations of MNP and MNPSO2 in plasma were determined using HPLC.[5][6]
Metabolic Pathway and Interspecies Variation
The primary metabolic pathway for monepantel involves S-oxidation to form monepantel sulfone (MNPSO2).[1][4] This biotransformation is crucial as MNPSO2 exhibits similar anthelmintic efficacy to the parent compound.[1] In sheep, this conversion is mediated by both the flavin-monooxygenase (FMO) and cytochrome P450 (CYP) enzyme systems.[9] However, in cattle, the metabolism to MNPSO2 appears to be almost exclusively carried out by the CYP system.[9] This difference in enzymatic pathways may contribute to the observed variations in pharmacokinetic profiles between the two species. The rate of conversion of MNP to MNPSO2 has been shown to be significantly higher in sheep liver microsomes compared to those of cattle.[9]
Caption: Comparative metabolic pathways of monepantel in sheep and cattle.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting an inter-species pharmacokinetic comparison study of monepantel.
References
- 1. Monepantel: the most studied new anthelmintic drug of recent years | Parasitology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. fao.org [fao.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Monepantel pharmaco-therapeutic evaluation in cattle: Pattern of efficacy against multidrug resistant nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Pharmacokinetics of monepantel and its sulfone metabolite, monepantel sulfone, after intravenous and oral administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
Proper Disposal of (Rac)-Monepantel Sulfone-d5: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (Rac)-Monepantel sulfone-d5, ensuring compliance with safety standards and regulatory requirements.
This compound is the deuterated form of Monepantel sulfone.[1][][3] According to the safety data sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, it is imperative to handle all laboratory chemicals with care and to follow established disposal protocols to minimize any potential risks.
Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[4]
Quantitative Data Summary
While the Safety Data Sheet for this compound does not provide extensive quantitative data regarding disposal, the following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 2747918-68-7 |
| Molecular Formula | C₂₀H₈D₅F₆N₃O₄S |
| Molecular Weight | 510.42 g/mol |
Source: MedChemExpress SDS, Topbatt Chemical Co., Ltd.[4][5]
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound in a laboratory setting.
Objective: To safely dispose of this compound in accordance with regulatory guidelines.
Materials:
-
This compound waste
-
Appropriate waste containers (clearly labeled)
-
Absorbent material (e.g., diatomite, universal binders)
-
Alcohol (for decontamination)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Sealable bags for contaminated materials
Procedure:
-
Waste Segregation:
-
Collect waste this compound in a designated, clearly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Disposal of Solid Compound:
-
For the pure, solid compound, transfer it into a non-reactive, sealable container.
-
Label the container clearly with the chemical name: "this compound".
-
Dispose of the container through your institution's chemical waste management program, following all local, state, and federal regulations.[4]
-
-
Handling Spills:
-
In the event of a spill, prevent further leakage or spreading.[4]
-
For liquid solutions, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Collect the absorbed material and place it in a sealable bag or container.
-
Label the container as "Contaminated Material: this compound".
-
-
Decontamination:
-
Decontaminate surfaces and any non-disposable equipment that came into contact with the compound by scrubbing with alcohol.[4]
-
Collect any contaminated wipes or materials in a sealed bag and dispose of them as chemical waste.
-
-
Disposal of Empty Containers:
-
Triple rinse empty containers that held this compound with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once decontaminated, the empty container can be disposed of according to institutional guidelines, which may include recycling.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (Rac)-Monepantel sulfone-d5
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Monepantel sulfone-d5. It offers procedural, step-by-step guidance for safe operations and disposal, aiming to be a trusted resource for laboratory safety and chemical handling.
Hazard Summary
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a standard laboratory practice when handling any chemical, appropriate personal protective equipment and safety measures should be employed to avoid inhalation, and contact with skin and eyes.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust | [2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact | [3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing | [5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of dust or aerosols | [1][2][3] |
Experimental Protocols
Safe Handling and Operational Plan
-
Preparation :
-
Handling :
-
Storage :
Emergency First Aid Procedures
-
Eye Contact : Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2][3]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]
Spill and Disposal Plan
-
Spill Response :
-
Waste Disposal :
-
Dispose of waste in accordance with local, state, and federal regulations.
-
As the substance is not classified as hazardous, disposal procedures may be less stringent, but it is best practice to consult with your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of down the drain unless permitted by local regulations and institutional policies.[6]
-
Visual Workflow for Safe Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. kmpharma.in [kmpharma.in]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
